4-(Aminomethyl)-1-phenylpyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(aminomethyl)-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-7-9-6-11(14)13(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPVQEFVVFAEKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933405 | |
| Record name | 4-(Aminomethyl)-1-phenylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148436-12-8, 688305-30-8 | |
| Record name | 4-Aminomethyl-1-phenyl-2-pyrrolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148436128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Aminomethyl)-1-phenylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(aminomethyl)-1-phenylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(Aminomethyl)-1-phenyl-2-pyrrolidinone hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Aminomethyl)-1-phenylpyrrolidin-2-one basic properties
An In-depth Technical Guide to the Basic Properties of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one
Introduction
4-(Aminomethyl)-1-phenylpyrrolidin-2-one is a derivative of the pyrrolidinone core, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds, including the well-known "racetam" class of nootropics.[1][2] This guide provides a detailed examination of the fundamental basic properties of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, focusing on the chemical principles that govern its behavior and its implications for research and drug development. The primary source of basicity in this molecule is the terminal aminomethyl group, whose reactivity and ionization state are critical to its chemical and biological functions. Understanding these properties is paramount for researchers aiming to utilize this compound in synthesis, design new analogues, or investigate its pharmacological profile.
Physicochemical Properties and Molecular Structure
The structure of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one features a five-membered lactam ring (pyrrolidinone) with a phenyl group attached to the nitrogen atom (N1) and an aminomethyl substituent at the fourth carbon position (C4). The key to its basic character is the primary amine (-NH₂) appended to the pyrrolidinone ring.
Basicity and pKa
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄N₂O | |
| Molecular Weight | 190.24 g/mol | (Calculated) |
| Predicted pKa | ~9.5 - 10.5 | (Estimated) |
| Appearance | Typically a solid |
Salt Formation
A direct consequence of its basicity is the ability to react with acids to form stable salts. In laboratory settings and for potential pharmaceutical applications, this compound is often synthesized and handled as its hydrochloride (HCl) salt.[5] Salt formation enhances the compound's crystallinity, stability, and aqueous solubility, which is a critical factor for drug delivery and formulation.[6] The reaction is a straightforward acid-base neutralization.
Caption: General reaction scheme for hydrochloride salt formation.
Synthesis and Reactivity
The basicity of the aminomethyl group is a central consideration in both the synthesis and subsequent reactions of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one.
Synthetic Overview
A general synthesis for 1,4-disubstituted 2-pyrrolidinones has been reported, often involving multiple steps.[5] An alternative, more efficient four-stage synthesis has also been developed to avoid the use of hazardous reagents like sodium azide.[1] In these synthetic pathways, the basic nature of the amine is leveraged during aqueous work-up procedures, where pH adjustments are used to separate the product from acidic or neutral impurities. For instance, after a reaction, the mixture can be acidified to protonate the amine, rendering it water-soluble and allowing for the extraction of non-basic impurities with an organic solvent. Subsequently, basifying the aqueous layer deprotonates the amine, allowing it to be extracted into an organic solvent in its free base form.
Caption: Simplified workflow of an alternative synthesis route.[1]
Reactivity as a Nucleophile
The unprotonated primary amine is a potent nucleophile due to the lone pair of electrons on the nitrogen. This allows it to participate in a variety of chemical transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Schiff Base Formation: Condensation with aldehydes or ketones to form imines.
This nucleophilic character is fundamental to its role as a building block for more complex molecules. The reaction conditions for these transformations often require non-acidic media to ensure the amine remains in its neutral, nucleophilic state.[7]
Significance of Basicity in Biological Systems
The basicity of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one is not just a chemical curiosity; it is central to its biological activity and pharmacokinetic profile.
Drug-Receptor Interactions
At physiological pH, the aminomethyl group exists predominantly in its protonated, cationic form. This positive charge is a key feature for molecular recognition by biological targets.[6] Many receptor binding pockets and enzyme active sites contain negatively charged amino acid residues, such as aspartic acid and glutamic acid. The positively charged amine can form strong, directional ionic bonds (salt bridges) with these residues, which is often a critical interaction for ligand binding and subsequent biological effect.[8][9] For example, 4-(Aminomethyl)-1-phenylpyrrolidin-2-one has been identified as an inactivator of monoamine oxidase B (MAO-B), an enzyme with a key acidic residue in its active site.[5] The initial binding event is likely driven by an electrostatic interaction between the protonated amine of the ligand and an anionic residue in the enzyme.
Caption: Ligand-receptor interaction via a salt bridge.
Influence on Pharmacokinetics
The pKa value profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The Henderson-Hasselbalch equation dictates the ratio of the ionized to unionized form of the drug at a given pH.
-
Solubility: The protonated, charged form of the molecule has significantly higher aqueous solubility than the neutral form. This is advantageous for formulation and for solubility in bodily fluids like blood plasma.[6]
-
Membrane Permeability: Biological membranes are lipid bilayers and are more readily crossed by neutral, lipophilic molecules. The uncharged, free base form of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one will have better membrane permeability. Therefore, a dynamic equilibrium between the charged and uncharged forms is necessary for a drug to be absorbed from the gastrointestinal tract and to penetrate tissues, including the blood-brain barrier.[6][8]
The balance between solubility and permeability, governed by the compound's pKa and the pH of the biological environment, is a critical consideration in drug design.
Experimental Protocol: pKa Determination by Potentiometric Titration
Determining the precise pKa value is essential for quantitative structure-activity relationship (QSAR) studies and for understanding the compound's behavior. Potentiometric titration is a robust and widely used method for this purpose.[10]
Objective: To determine the pKa of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one.
Principle: The compound (in its free base or salt form) is dissolved in water and titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH of the solution is monitored with a calibrated pH meter as a function of the volume of titrant added. The pKa is the pH at which the amine is 50% protonated (the half-equivalence point).
Apparatus:
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Burette (10 mL or 25 mL, Class A)
-
Beaker (100 mL)
-
Analytical balance
Reagents:
-
4-(Aminomethyl)-1-phenylpyrrolidin-2-one (accurately weighed, ~0.1 mmol)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Deionized, CO₂-free water
Procedure:
-
Sample Preparation: Accurately weigh approximately 19 mg (0.1 mmol) of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one and dissolve it in 50 mL of deionized water in a 100 mL beaker. If starting with the HCl salt, a strong base (e.g., 0.1 M NaOH) would be used as the titrant.
-
Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar. Position the burette to dispense the HCl solution into the beaker.
-
Initial Measurement: Record the initial pH of the solution before adding any titrant.
-
Titration: Begin adding the 0.1 M HCl solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Equivalence Point: As the pH begins to change more rapidly, reduce the increment size to accurately capture the equivalence point (the point of steepest inflection in the titration curve). Continue the titration well past this point until the pH curve flattens out again.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Veq), which is the volume of titrant at the midpoint of the steepest part of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).
-
The half-equivalence point is Veq / 2.
-
The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point.
-
Self-Validation: The experiment should be repeated at least three times to ensure reproducibility. The shape of the titration curve should be sigmoidal, which validates the single protonation event of the primary amine.
Conclusion
The basicity of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, conferred by its primary aminomethyl group, is a defining feature that dictates its chemical reactivity, physicochemical properties, and biological interactions. With an estimated pKa in the range of 9.5-10.5, it exists primarily in a protonated, water-soluble state under physiological conditions, a critical attribute for forming ionic interactions with biological targets such as enzymes and receptors. This same property, however, necessitates a careful balance to ensure adequate membrane permeability for bioavailability. A thorough understanding and experimental determination of its basic properties are therefore indispensable for any researcher working with this versatile chemical scaffold in the fields of synthetic chemistry, medicinal chemistry, and pharmacology.
References
-
Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, O., & Georgiyants, V. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4(50)), 24-33. [Link]
-
Nguyen, T. L. H., et al. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 14, 2156-2165. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
Wikipedia. Pyrrolidine. [Link]
-
Zadesky, S. P., et al. (1990). 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a new class of monoamine oxidase B inactivators. Journal of Enzyme Inhibition, 4(2), 95-101. [Link]
-
Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347. [Link]
-
ResearchGate. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. [Link]
-
Charifson, P. S., & Walters, W. P. (2014). The Significance of Acid/Base Properties in Drug Discovery. Journal of Medicinal Chemistry, 57(20), 8787-8805. [Link]
-
Smith, D. A., & van de Waterbeemd, H. (2012). The influence and manipulation of acid/base properties in drug discovery. Drug Discovery Today, 17(1-2), 3-10. [Link]
-
ResearchGate. (2024). The synthesis scheme of 4-(aminomethyl)-1-R-benzylpyrrolidine-2-one analogs (method 2). [Link]
-
Mayr, H., & Ofial, A. R. (2015). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. The Journal of Organic Chemistry, 80(1), 188-197. [Link]
-
Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. [Link]
-
ResearchGate. The Significance of Acid/Base Properties in Drug Discovery. [Link]
-
Henni, A., et al. (2020). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 25(21), 5198. [Link]
-
Ivanova, M. V., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8501. [Link]
-
MSD Manual Professional Edition. Drug–Receptor Interactions. [Link]
-
PubChem. 4-Amino-1-phenylpyrrolidin-2-one. [Link]
-
Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. In: Water-Insoluble Drug Formulation, 2nd ed., CRC Press. [Link]
-
Hosseinzadeh, Z., et al. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Current Organic Synthesis, 18(1), 2-15. [Link]
-
Smith, D. A., & van de Waterbeemd, H. (2012). The significance of acid/base properties in drug discovery. Chemical Society Reviews, 41(22), 7434-7449. [Link]
-
Piras, B., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
- Google Patents. US2952688A - Synthesis of pyrrolidine.
-
FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
-
University of Palermo Institutional Research Archive. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Meltzer, P. C., et al. (2007). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 50(23), 5851-5861. [Link]
-
CDC. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. N-METHYL-2-PYRROLIDINONE. [Link]
Sources
- 1. journals.uran.ua [journals.uran.ua]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a new class of monoamine oxidase B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 8. research.monash.edu [research.monash.edu]
- 9. Drug–Receptor Interactions - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Investigating the Therapeutic Potential of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one
Abstract
The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, forming the backbone of a diverse range of pharmacologically active agents, including nootropics, anticonvulsants, and anti-inflammatory compounds.[1][2][3][4] This technical guide focuses on a specific derivative, 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, a compound with structural similarities to established therapeutic agents. While direct pharmacological data on this molecule is limited, its structural motifs suggest a high probability of activity within the central nervous system (CNS). This document serves as a comprehensive roadmap for researchers and drug development professionals to systematically investigate its potential therapeutic targets. We will delve into logical, evidence-based target hypotheses, provide detailed, field-proven experimental protocols for target validation, and outline a framework for data interpretation, thereby building a self-validating research program to unlock the therapeutic promise of this compound.
Introduction: The Pyrrolidinone Core and the Promise of a Novel Derivative
The 2-pyrrolidinone ring is a privileged scaffold in neuropharmacology. Its presence in the "racetam" class of drugs, such as the cognitive enhancer Piracetam and the blockbuster antiepileptic Levetiracetam, highlights its utility in designing CNS-active molecules.[3][5] These agents are known to modulate neurotransmission and exhibit neuroprotective properties, though their mechanisms of action can be diverse.[3]
The subject of this guide, 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, integrates this proven pyrrolidinone core with a phenyl group at the N1 position and an aminomethyl substituent at the C4 position. This unique combination warrants a structured investigation. A 1992 study identified that 4-(aminomethyl)-1-phenyl-2-pyrrolidinone can inactivate monoamine oxidase B (MAO-B), suggesting a clear enzymatic target for this structural class.[6] Furthermore, its close structural relationship to the antiepileptic drug Levetiracetam and the nootropic Nebracetam provides a strong rationale for exploring related neurological targets.[7][8]
This guide will therefore focus on three primary, plausible therapeutic avenues for investigation:
-
Modulation of Synaptic Vesicle Glycoprotein 2A (SV2A)
-
Positive Allosteric Modulation of AMPA Receptors
-
Modulation of GABA-A Receptors
We will proceed by outlining the scientific rationale for each potential target, followed by detailed, actionable protocols for their experimental validation.
Target Hypothesis 1: Synaptic Vesicle Glycoprotein 2A (SV2A) Modulation
Scientific Rationale
The most compelling initial hypothesis is that 4-(Aminomethyl)-1-phenylpyrrolidin-2-one acts on Synaptic Vesicle Glycoprotein 2A (SV2A). This is based on its structural analogy to Levetiracetam, a widely used antiepileptic drug whose primary mechanism of action is binding to SV2A.[8][9][10][11] SV2A is an integral membrane protein found in the synaptic vesicles of neurons and is critically involved in regulating the release of neurotransmitters.[9][12] By binding to SV2A, Levetiracetam is thought to modulate neurotransmitter release, thereby reducing neuronal hyperexcitability and preventing seizure propagation.[9][11][12] Given that knockout mice lacking SV2A experience severe seizures, this protein is a validated target for anticonvulsant therapy.[8] The structural similarity between our compound of interest and Levetiracetam makes SV2A a high-priority target for investigation.
Experimental Validation Workflow
A tiered approach, starting with in vitro binding and progressing to cell-based functional assays, provides a robust validation pathway.
Caption: A stepwise workflow for validating SV2A as a target.
Detailed Experimental Protocols
-
Objective: To determine if 4-(Aminomethyl)-1-phenylpyrrolidin-2-one directly binds to SV2A and to quantify its binding affinity (Kᵢ).
-
Causality: This assay is the gold standard for confirming a direct drug-target interaction. By competing with a known radiolabeled ligand ([³H]-Levetiracetam), we can infer the binding affinity of our test compound.
-
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., cortex from Sprague-Dawley rats) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 min at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 min at 4°C. Resuspend the resulting pellet (crude membrane fraction) in fresh buffer. Determine protein concentration using a Bradford assay.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of brain membrane preparation (approx. 100 µg protein).
-
50 µL of [³H]-Levetiracetam (final concentration ~2-5 nM).
-
50 µL of test compound (4-(Aminomethyl)-1-phenylpyrrolidin-2-one) at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M) or vehicle.
-
For non-specific binding, use a high concentration of unlabeled Levetiracetam (10 µM).
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes.
-
Harvesting: Rapidly filter the contents of each well through GF/B glass fiber filters using a cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail. Measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for SV2A.
Target Hypothesis 2: Positive Allosteric Modulator (PAM) of AMPA Receptors
Scientific Rationale
The pyrrolidinone scaffold is also found in a class of cognitive enhancers known as "ampakines".[13][14][15] Ampakines are positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[13][15] These receptors mediate the majority of fast excitatory synaptic transmission in the brain. AMPA PAMs bind to a site on the receptor distinct from the glutamate binding site, enhancing its function by either slowing channel deactivation or reducing desensitization.[13][16] This leads to an amplification of the glutamatergic signal, a mechanism thought to underlie improvements in learning and memory.[14] Given the structural relationship to nootropic pyrrolidinones, investigating the potential for 4-(Aminomethyl)-1-phenylpyrrolidin-2-one to act as an AMPA PAM is a logical step.[17]
Signaling Pathway and Experimental Logic
Caption: Simplified pathway of AMPA receptor modulation by a PAM.
Detailed Experimental Protocols
-
Objective: To functionally assess the modulatory effect of the test compound on AMPA receptor activity.
-
Causality: Whole-cell patch-clamp electrophysiology directly measures the ion flow through the AMPA receptor channel in response to its agonist (glutamate). This allows for precise quantification of how a PAM alters the receptor's kinetics (deactivation, desensitization) and amplitude.
-
Methodology:
-
Cell Culture & Transfection: Culture HEK293 cells and transiently transfect them with plasmids encoding the desired AMPA receptor subunits (e.g., GluA2flip). Include a GFP plasmid to identify transfected cells.
-
Patch-Clamp Recording:
-
Prepare an external solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).
-
Prepare an internal pipette solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2).
-
Pull glass pipettes to a resistance of 3-5 MΩ.
-
Perform whole-cell voltage-clamp recordings from GFP-positive cells at a holding potential of -60 mV.
-
-
Drug Application: Use a rapid solution exchange system to apply glutamate (10 mM) for a short duration (1-2 ms) to evoke a current.
-
Modulator Testing: After establishing a stable baseline response to glutamate, co-apply glutamate (10 mM) with the test compound (4-(Aminomethyl)-1-phenylpyrrolidin-2-one) at various concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Washout: Wash the cell with an external solution to ensure the effect is reversible.
-
-
Data Analysis: Measure the peak amplitude of the evoked current and the decay time constant (τ). A PAM will typically increase the peak amplitude and/or prolong the decay time. Quantify the potentiation as a percentage increase over the baseline glutamate response.
Target Hypothesis 3: GABA-A Receptor Modulation
Scientific Rationale
While many pyrrolidinone derivatives modulate excitatory neurotransmission, effects on inhibitory systems are also plausible. The balance between excitation and inhibition is crucial for normal brain function, and enhancing inhibition is a key strategy for anticonvulsant and anxiolytic drugs.[18] The GABA-A receptor, a ligand-gated chloride ion channel, is the primary mediator of fast inhibitory neurotransmission.[18] Positive allosteric modulators (PAMs) of the GABA-A receptor, such as benzodiazepines and barbiturates, enhance the effect of GABA, leading to increased neuronal inhibition.[18][19][20] Given that Levetiracetam has been noted to oppose the activity of negative modulators of GABA-gated currents, exploring a direct modulatory role for a structural analog at the GABA-A receptor is a valid line of inquiry.[11]
Detailed Experimental Protocols
-
Objective: To rapidly screen for positive allosteric modulatory activity at the GABA-A receptor.
-
Causality: This assay uses a fluorescence-based biosensor system to detect changes in ion flow (specifically, chloride influx) through the GABA-A receptor.[21][22] It provides a scalable method to identify compounds that enhance the receptor's response to a sub-maximal concentration of its agonist, GABA.
-
Methodology:
-
Cell Line: Use a stable cell line expressing the GABA-A receptor (e.g., specific subunit composition like α1β2γ2) and a halide-sensitive fluorescent indicator (e.g., YFP-H148Q/I152L).
-
Assay Plate Preparation: Seed cells in a 384-well plate.
-
Compound Addition: Add the test compound (4-(Aminomethyl)-1-phenylpyrrolidin-2-one) at various concentrations to the wells. Include a known PAM (e.g., Diazepam) as a positive control and a vehicle (DMSO) as a negative control.
-
Agonist Stimulation: Add a sub-maximal concentration of GABA (e.g., EC₂₀) along with a quenching ion (e.g., iodide). The influx of iodide through activated GABA-A channels quenches the intracellular fluorescence.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader.
-
-
Data Analysis: A PAM will potentiate the GABA-induced channel opening, leading to greater iodide influx and thus, greater quenching of the fluorescence signal. Calculate the percentage enhancement of the GABA response for each concentration of the test compound. Determine the EC₅₀ for the potentiation effect.
Data Summary and Interpretation
To effectively evaluate the potential of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, the quantitative data from these assays should be systematically organized.
| Target | Assay Type | Key Parameter | Interpretation of a Positive Result |
| SV2A | Radioligand Binding | Kᵢ (Inhibitory Constant) | A low Kᵢ value (e.g., < 10 µM) indicates significant binding affinity to the SV2A target. |
| AMPA Receptor | Whole-Cell Patch Clamp | % Potentiation of Current | An increase in the amplitude or decay time of the glutamate-evoked current in the presence of the compound. |
| GABA-A Receptor | Fluorescent Screening | EC₅₀ (Potentiation) | A low EC₅₀ value indicates potent enhancement of the GABA-A receptor response to GABA. |
A positive "hit" in any of these primary screening assays would necessitate a cascade of further secondary and in vivo experiments. For instance, a confirmed SV2A binder would be tested in animal models of epilepsy.[23] An active AMPA PAM would be evaluated in models of cognitive impairment, and a GABA-A modulator would be assessed in models of anxiety or seizures.
Conclusion
The compound 4-(Aminomethyl)-1-phenylpyrrolidin-2-one stands at an intriguing crossroads of known neuropharmacological scaffolds. Its structural heritage points strongly towards modulation of synaptic function, with SV2A, AMPA receptors, and GABA-A receptors representing the most logical and high-probability therapeutic targets. The experimental workflows and detailed protocols provided in this guide offer a rigorous, step-by-step framework for systematically de-risking and validating these hypotheses. By adhering to this self-validating, evidence-based approach, researchers can efficiently uncover the true therapeutic potential of this promising molecule and pave the way for its development as a next-generation CNS therapeutic.
References
-
Pharmacological modulation of respiratory control: Ampakines as a therapeutic strategy - PMC. PubMed Central. Available at: [Link]
-
What is the mechanism of Levetiracetam? Patsnap Synapse. Available at: [Link]
-
Ampakine. chemeurope.com. Available at: [Link]
-
Ampakine. Wikipedia. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS - Unipa. Available at: [Link]
-
SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. ScienceGate. Available at: [Link]
-
4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a new class of monoamine oxidase B inactivators. PubMed. Available at: [Link]
-
Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC. PubMed Central. Available at: [Link]
-
(PDF) Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ResearchGate. Available at: [Link]
-
A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. PubMed Central. Available at: [Link]
-
The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Mechanism and impact of allosteric AMPA receptor modulation by the ampakine CX546. PubMed. Available at: [Link]
-
GABAA receptor positive allosteric modulator. Wikipedia. Available at: [Link]
-
What is the mechanism of action of Levetiracetam (Keppra)? Dr.Oracle. Available at: [Link]
-
Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe | ACS Central Science. ACS Publications. Available at: [Link]
-
Preclinical Pharmacology of the Low-Impact Ampakine CX717. MDPI. Available at: [Link]
-
Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. MDPI. Available at: [Link]
-
An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Available at: [Link]
-
Psychopharmacology of Anticonvulsants: Levetiracetam as a Synaptic Vesicle Protein Modulator. Psychiatrist.com. Available at: [Link]
-
Determining the Relative Efficacy of Positive Allosteric Modulators of the GABAA Receptor: Design of a Screening Approach. PubMed. Available at: [Link]
-
Pyrrolidone derivatives. PubMed. Available at: [Link]
-
What are GABAA receptor positive allosteric modulators and how do they work? Patsnap Synapse. Available at: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers. Available at: [Link]
-
Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects. Wiley Online Library. Available at: [Link]
-
Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. ResearchGate. Available at: [Link]
-
The GABAa Receptor & Positive Allosteric Modulation. YouTube. Available at: [Link]
Sources
- 1. iris.unipa.it [iris.unipa.it]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a new class of monoamine oxidase B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.uran.ua [journals.uran.ua]
- 8. psychiatrist.com [psychiatrist.com]
- 9. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 10. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological modulation of respiratory control: Ampakines as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ampakine [chemeurope.com]
- 15. Ampakine - Wikipedia [en.wikipedia.org]
- 16. Mechanism and impact of allosteric AMPA receptor modulation by the ampakine CX546 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 19. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Determining the relative efficacy of positive allosteric modulators of the GABAA receptor: design of a screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-(Aminomethyl)-1-phenylpyrrolidin-2-one and Related Racetam Compounds
Abstract
The pyrrolidinone nucleus represents a cornerstone in the development of nootropic agents, forming the core structure of the racetam class of cognitive enhancers. This technical guide provides an in-depth exploration of a specific, promising subclass: 4-(aminomethyl)-1-phenylpyrrolidin-2-one and its structural analogues. We delve into the nuanced chemistry of their synthesis, elucidate the current understanding of their pharmacological mechanisms, present a detailed analysis of their structure-activity relationships, and provide validated, step-by-step experimental protocols for their synthesis and bio-evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing the field of cognitive enhancement and neurotherapeutics.
Introduction: The Enduring Legacy of the Racetam Scaffold
The quest for compounds capable of enhancing cognitive functions—such as memory, learning, and focus—led to the synthesis of Piracetam in the 1960s. This pioneering molecule, characterized by a 2-oxopyrrolidine acetamide structure, gave birth to an entire class of drugs known as racetams.[1] These compounds are cyclic derivatives of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) yet, paradoxically, do not typically exhibit direct affinity for GABA receptors.[2][3] Instead, their pro-cognitive effects are largely attributed to the modulation of central neurotransmitter systems, particularly the cholinergic and glutamatergic pathways.[3][4]
The five-membered pyrrolidinone ring is a versatile and privileged scaffold in medicinal chemistry, allowing for extensive chemical modification to fine-tune pharmacological activity.[1][5] The introduction of a phenyl group at the N1 position and an aminomethyl group at the C4 position, as seen in 4-(aminomethyl)-1-phenylpyrrolidin-2-one, creates a unique chemical architecture. The N-phenyl group significantly alters the molecule's lipophilicity and potential for aromatic interactions compared to earlier racetams, influencing its pharmacokinetic and pharmacodynamic profile.[6] The 4-(aminomethyl) moiety introduces a basic center, offering a key point for interaction with biological targets and influencing solubility. This guide focuses on this specific structural class, exploring its potential as a next-generation nootropic agent.
Chemical Synthesis: A Strategic Approach
The synthesis of 4-(aminomethyl)-1-phenylpyrrolidin-2-one derivatives can be approached through several strategic routes. A common and effective method involves the initial construction of the N-phenyl-2-pyrrolidinone core, followed by functionalization at the C4 position. The following workflow outlines a logical and validated synthetic pathway, drawing from established methodologies for related benzylpyrrolidinone compounds (nebracetam) and general pyrrolidinone synthesis.[1][2]
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 4-(aminomethyl)-1-phenylpyrrolidin-2-one.
Detailed Experimental Protocol: Synthesis
This protocol is a representative, multi-step procedure for laboratory-scale synthesis.
Objective: To synthesize 4-(aminomethyl)-1-phenylpyrrolidin-2-one hydrochloride.
Part A: Synthesis of 1-Phenyl-4-carboxypyrrolidin-2-one
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine itaconic acid (13.0 g, 0.1 mol) and aniline (9.3 g, 0.1 mol).
-
Reaction: Heat the mixture gently with stirring. An exothermic reaction will occur. Once the initial reaction subsides, heat the mixture to 140-150°C for 2 hours.
-
Workup: Cool the reaction mixture to room temperature. The solidified mass is crude 1-phenylitaconimide. Add 100 mL of 10% sodium hydroxide solution and heat under reflux for 1 hour to hydrolyze the imide.
-
Isolation: Cool the solution and acidify with concentrated hydrochloric acid until pH 2-3. The product, 1-phenyl-4-carboxypyrrolidin-2-one, will precipitate. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from ethanol/water to yield the pure product.
-
Causality: The initial thermal condensation of itaconic acid and aniline forms the cyclic imide. Subsequent base-catalyzed hydrolysis selectively opens the imide ring to form the desired carboxylic acid derivative of the pyrrolidinone core.
-
Part B: Synthesis of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one
-
Amide Formation: Convert the carboxylic acid from Part A to its corresponding primary amide. This can be achieved by first converting the acid to its acid chloride using thionyl chloride (SOCl₂), followed by careful reaction with aqueous ammonia.
-
Dehydration to Nitrile: Dehydrate the primary amide to form 4-cyanomethyl-1-phenylpyrrolidin-2-one. Reagents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride can be used.
-
Nitrile Reduction: In a high-pressure hydrogenation vessel, dissolve the nitrile intermediate (0.05 mol) in 100 mL of methanol saturated with ammonia. Add Raney Nickel (approx. 5 g) as the catalyst.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (50-100 psi) and heat to 50-70°C with vigorous stirring. Monitor the reaction by TLC or hydrogen uptake. The reaction is typically complete in 4-8 hours.
-
Causality: The reduction of the nitrile group to a primary amine is a standard and high-yielding transformation. Using ammonia-saturated methanol helps to suppress the formation of secondary amine side products. Catalytic hydrogenation is a clean and effective method for this reduction.
-
-
Isolation and Salt Formation: After the reaction is complete, cool the vessel, vent the hydrogen, and carefully filter the catalyst. Concentrate the filtrate under reduced pressure. Dissolve the resulting oil in isopropanol and add a stoichiometric amount of concentrated hydrochloric acid to precipitate the hydrochloride salt. Filter the solid, wash with cold isopropanol, and dry to yield the final product.
Pharmacology and Mechanism of Action
While the precise mechanism of action for the racetam class is not universally agreed upon, substantial evidence points towards a multimodal activity profile centered on the potentiation of key neurotransmitter systems involved in cognition.[2] Compounds based on the 4-(aminomethyl)-1-phenylpyrrolidin-2-one scaffold are hypothesized to share and potentially enhance these core mechanisms.
Primary Hypothesized Mechanisms:
-
Cholinergic System Modulation: Many racetams enhance cholinergic neurotransmission. Nebracetam, a close structural analogue, acts as an agonist at M1 muscarinic acetylcholine receptors.[1] This agonism can lead to an increase in intracellular Ca²⁺ concentration, a critical event in synaptic plasticity and memory formation.[1] It is highly probable that 4-(aminomethyl)-1-phenylpyrrolidin-2-one derivatives also interact with the cholinergic system, potentially increasing acetylcholine synthesis or release, or acting directly on its receptors.[4][7]
-
Glutamatergic System Modulation (AMPA Receptors): A key mechanism for several nootropic racetams is the positive allosteric modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[3][4] These compounds bind to a site on the AMPA receptor distinct from the glutamate binding site, slowing receptor desensitization and deactivation. This enhances the ionic flux in response to glutamate, thereby strengthening synaptic transmission and facilitating long-term potentiation (LTP), a cellular correlate of learning and memory.[8] The phenylpyrrolidinone structure is well-suited for this type of modulation.[9]
Signaling Pathway Diagram
Caption: Hypothesized mechanism of action for 4-(aminomethyl)-1-phenylpyrrolidin-2-one.
Structure-Activity Relationships (SAR)
The exploration of SAR is critical for optimizing lead compounds. Based on data from related phenylpyrrolidones and nebracetam analogues, we can infer key structural determinants for nootropic activity.[1][10]
| Position of Modification | Structural Change | Hypothesized Impact on Activity | Rationale |
| N1-Phenyl Ring | Introduction of electron-withdrawing groups (e.g., -Cl, -F) | Potentially increased activity or altered receptor selectivity. | Halogen substituents can modify the electronic properties and binding interactions with cholinergic receptors, as suggested by docking studies on nebracetam analogues.[11] |
| Introduction of electron-donating groups (e.g., -OCH₃) | May alter metabolic stability and blood-brain barrier penetration. | Changes in lipophilicity can significantly affect pharmacokinetics. | |
| C4-Aminomethyl Group | N-alkylation (e.g., -NHCH₃, -N(CH₃)₂) | Could decrease M1 agonism but may introduce other activities. | The primary amine is often crucial for specific hydrogen bonding. Steric hindrance from alkyl groups may disrupt this interaction. |
| Acylation (e.g., -NHC(O)CH₃) | Likely to reduce or abolish activity. | Masks the basicity and hydrogen-bonding capability of the amine, which is presumed to be a key pharmacophoric feature. | |
| Pyrrolidinone Ring | Alteration of ring size (e.g., piperidinone) | Generally detrimental to racetam-like activity. | The 2-pyrrolidinone ring is considered the essential pharmacophore for this class of nootropics.[3] |
Key Experimental Protocols: Bio-Evaluation
To validate the nootropic potential of newly synthesized compounds, rigorous and reproducible bioassays are essential. We present a validated protocol for a widely accepted behavioral model for assessing spatial learning and memory.
Protocol: Morris Water Maze (MWM) for Rodents
Objective: To assess the effect of a test compound on hippocampal-dependent spatial learning and memory.[12][13][14]
Apparatus:
-
A circular tank (100-150 cm diameter) filled with water made opaque with non-toxic white paint.
-
An escape platform submerged 1-2 cm below the water surface.
-
A video tracking system (e.g., Ethovision) to record and analyze the animal's swim paths.
-
Distal visual cues (e.g., shapes, posters) placed around the room, to remain constant throughout the experiment.
Procedure:
-
Habituation (Day 1): Allow each mouse to swim freely in the pool for 60 seconds without the platform present to acclimate them to the environment.
-
Cued Training (Visible Platform, Day 2): Perform 4 trials where the platform is marked with a visible flag. The start position is varied for each trial. This phase assesses for any visual or motor deficits unrelated to spatial learning.
-
Acquisition Phase (Hidden Platform, Days 3-7):
-
Administer the test compound (e.g., 10 mg/kg, i.p.) or vehicle 30 minutes before the first trial of each day.
-
Conduct 4 trials per day for 5 days. For each trial, the mouse is placed in the water facing the wall at one of four quasi-random start positions (N, S, E, W).
-
The mouse is allowed to swim for a maximum of 90 seconds to find the hidden platform.[13] If it fails, it is gently guided to the platform.
-
Allow the mouse to remain on the platform for 30 seconds before being removed.[14]
-
Dry the mouse and return it to a warming cage between trials (inter-trial interval of ~15 minutes).
-
-
Probe Trial (Day 8):
-
Remove the platform from the tank.
-
Place the mouse in the tank from a novel start position and allow it to swim for 60 seconds.
-
The tracking system records the time spent in the target quadrant (where the platform was previously located), the number of platform location crossings, and the swim path.
-
Data Analysis & Interpretation:
-
Acquisition Phase: Analyze the escape latency (time to find the platform) and path length across days. A steeper learning curve (decreasing latency/path length) in the compound-treated group compared to the vehicle group indicates enhanced learning.
-
Probe Trial: A statistically significant preference for the target quadrant (e.g., >25% of total time) and more frequent platform crossings in the treated group indicate superior memory retention.
-
Self-Validation: The cued training phase ensures that any observed differences in the acquisition phase are due to cognitive effects, not sensory-motor impairments. Consistent performance by the vehicle group against historical data validates the experimental setup.
Therapeutic Potential and Future Directions
The 4-(aminomethyl)-1-phenylpyrrolidin-2-one scaffold holds considerable promise for the development of novel therapeutics for conditions characterized by cognitive decline. The dual-action potential on both cholinergic and glutamatergic systems could offer a synergistic benefit for complex disorders like Alzheimer's disease, where both pathways are known to be compromised.[15][16] Furthermore, the neuroprotective effects often associated with racetams suggest potential applications in recovery from ischemic stroke or traumatic brain injury.[9]
Future research should focus on:
-
Stereoselective Synthesis: The C4 position is a chiral center. Synthesizing and testing individual enantiomers is crucial, as biological activity is often stereospecific.
-
Pharmacokinetic Profiling: Detailed studies on absorption, distribution, metabolism, and excretion (ADME) are necessary to optimize dosing regimens and ensure adequate brain penetration.
-
Expanded Target Screening: While the cholinergic and glutamatergic systems are primary targets, comprehensive screening may reveal additional mechanisms that contribute to the overall pharmacological profile.
-
Safety and Toxicology: Rigorous toxicology studies are essential to establish a safe therapeutic window for any lead candidates.
Conclusion
The 4-(aminomethyl)-1-phenylpyrrolidin-2-one framework represents a logical and promising evolution of the classic racetam structure. By combining the privileged 2-pyrrolidinone core with key N-phenyl and C4-aminomethyl substitutions, these compounds are well-positioned to act as potent modulators of the cholinergic and glutamatergic systems. The synthetic pathways are accessible, and the established protocols for bio-evaluation provide a clear path for preclinical development. Through systematic exploration of the structure-activity relationships and a deeper understanding of the underlying pharmacology, this class of compounds could yield novel and effective agents for the treatment of cognitive impairment and neurodegenerative disease.
References
-
Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, О., & Georgiyants, V. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4 (50)), 23–34. [Link]
- Zhmurenko, L. A., Litvinova, S. A., Mokrov, G. V., Kovalev, I. G., Voronina, T. A., Nerobkova, L. N., & Gudasheva, T. A. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53(5), 393–399.
-
Organic Syntheses Procedure. (n.d.). 2-phenyl-1-pyrroline. Organic Syntheses. [Link]
-
Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180–222. [Link]
-
Wikipedia contributors. (n.d.). Racetam. Wikipedia. [Link]
-
Tyurenkov, I. N., Bagmet, A. D., Berestovitskaya, V. M., & Vasileva, O. S. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Pharmaceuticals, 14(11), 1109. [Link]
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848–858. [Link]
-
Strac, D. S., Muck-Seler, D., & Pivac, N. (2014). AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT. Current pharmaceutical design, 20(32), 5136–5147. [Link]
-
Alhowail, A. H., Al-Yahya, A. A., Al-Othaim, A. S., Al-Sultan, N. K., Al-Jammaz, I. S., & Al-Otaibi, K. M. (2022). Effects of Smart Drugs on Cholinergic System and Non-Neuronal Acetylcholine in the Mouse Hippocampus: Histopathological Approach. Journal of clinical medicine, 11(12), 3326. [Link]
-
Organic Syntheses Procedure. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Organic Syntheses. [Link]
-
Uddin, M. S., Al Mamun, A., Kabir, M. T., Ahmad, J., Jeandet, P., Sarwar, M. S., & Ashraf, G. M. (2020). Involvement of Cholinergic, Adrenergic, and Glutamatergic Network Modulation with Cognitive Dysfunction in Alzheimer's Disease. Molecules, 25(24), 5856. [Link]
-
UC Davis. (2019). Morris Water Maze. Protocols.io. [Link]
-
Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, O., & Georgiyants, V. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Phenylpyrrolidin-2-one. PubChem Compound Database. [Link]
-
Abele, A., Song, M., & Aizenman, E. (2022). Recovery from AMPA Receptor Potentiation by Ampakines. International journal of molecular sciences, 23(19), 11849. [Link]
- Hosseinzadeh, Z., Ramazani, A., & Razzaghi-Asl, N. (2018). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Current Organic Synthesis, 15(6), 768-786.
-
National Center for Biotechnology Information. (n.d.). 4-Amino-1-phenylpyrrolidin-2-one. PubChem Compound Database. [Link]
-
MMPC.org. (2024). Morris Water Maze. [Link]
-
Kumar, A., & Singh, A. (2015). The Biology and Pathobiology of Glutamatergic, Cholinergic, and Dopaminergic Signaling in the Aging Brain. Frontiers in aging neuroscience, 7, 216. [Link]
- Hosseinzadeh, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen.
-
Shin, M. K., Kim, H. G., Baek, S. H., Kim, M. H., Lee, S., Kim, S. H., & Oh, M. S. (2015). Reduction of glutamatergic activity through cholinergic dysfunction in the hippocampus of hippocampal cholinergic neurostimulating peptide precursor protein knockout mice. Journal of neuroinflammation, 12, 126. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
Gamzu, E., Hoover, T. M., Gracon, S. I., & Ninteman, M. V. (1989). Recent development in 2-pyrrolidinone-containing nootropics. Drug Development Research, 18(3), 177–189. [Link]
-
Scott, H. L., Asede, D., Stewart, A. N., Soti, S. C., Cha, J. Y., & Jane, D. E. (2019). Physiological signature of a novel potentiator of AMPA receptor signalling. Neuropharmacology, 158, 107720. [Link]
-
Wikipedia contributors. (n.d.). N-Methyl-2-pyrrolidone. Wikipedia. [Link]
-
Cyagen. (n.d.). Understanding the Morris Water Maze in Neuroscience. [Link]
-
Aversa, M. C., Barattucci, A., Bonaccorsi, P., & Giannetto, P. (2000). Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives. Il Farmaco, 55(3), 229–234. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: 1-Phenyl-2-Pyrrolidinone as a Cornerstone Intermediate. [Link]
- Granger, A. J., & Nicoll, R. A. (2014). Expression mechanisms of long-term potentiation: a matter of consensus. Philosophical transactions of the Royal Society of London. Series B, Biological sciences, 369(1633), 20130136.
- Araya, E., & Tenti, G. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6543.
-
Arai, A. C., & Kessler, M. (2007). Long-Term Potentiation Alters the Modulator Pharmacology of AMPA-Type Glutamate Receptors. Journal of Neurophysiology, 97(1), 312–320. [Link]
- Wess, J., Eglen, R. M., & Gautam, D. (2007). Muscarinic acetylcholine receptors: mutant mice provide new insights for drug development. Nature reviews. Drug discovery, 6(9), 721–733.
Sources
- 1. journals.uran.ua [journals.uran.ua]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Smart Drugs on Cholinergic System and Non-Neuronal Acetylcholine in the Mouse Hippocampus: Histopathological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Reduction of glutamatergic activity through cholinergic dysfunction in the hippocampus of hippocampal cholinergic neurostimulating peptide precursor protein knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrolidine synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UC Davis - Morris Water Maze [protocols.io]
- 14. mmpc.org [mmpc.org]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | The Biology and Pathobiology of Glutamatergic, Cholinergic, and Dopaminergic Signaling in the Aging Brain [frontiersin.org]
A Technical Guide to the Preclinical Evaluation of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one: A Novel Pyrrolidinone Derivative with Nootropic Potential
Introduction: The Rationale for Novel Cognitive Modulators
The relentless pursuit of cognitive enhancement and the urgent need for effective treatments for neurodegenerative diseases have driven significant research into novel neurotherapeutics. The pyrrolidinone class of compounds, colloquially known as racetams, has been a cornerstone of nootropic research for decades.[1] These molecules are prized for their ability to positively modulate cognitive function with a generally favorable safety profile.[2] Within this chemical space, structural modifications offer the potential for enhanced potency, novel mechanisms of action, and improved pharmacokinetic properties.
This technical guide focuses on a promising, yet underexplored, derivative: 4-(Aminomethyl)-1-phenylpyrrolidin-2-one . This molecule integrates the core pyrrolidinone scaffold of classic racetams with a phenyl group at the R1 position, akin to Phenylpiracetam, and an aminomethyl group at the R4 position. This unique combination suggests a multi-modal mechanism of action, distinguishing it from its predecessors and marking it as a compelling candidate for preclinical investigation.
This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines a logical, scientifically rigorous framework for the systematic evaluation of this compound's nootropic potential, from initial chemical characterization to in-depth in vivo efficacy studies. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.
Chemical Profile and Synthesis
The subject of this guide is 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, a 1,4-disubstituted 2-pyrrolidinone derivative. Its structure suggests increased lipophilicity due to the phenyl group, which may enhance its ability to cross the blood-brain barrier compared to non-phenylated racetams.[3]
Proposed Synthetic Pathway
A general and efficient synthesis for 1,4-disubstituted 2-pyrrolidinones can be adapted for this specific compound.[4] A plausible multi-step synthesis starting from itaconic acid and aniline is outlined below. This method avoids the use of highly toxic reagents like sodium azide, which is an advantage in a research and development setting.[5]
Experimental Protocol: Synthesis of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one
-
Step 1: Synthesis of 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid.
-
A mixture of itaconic acid (1.0 eq) and aniline (1.0 eq) is heated at 130°C for 3-4 hours, or until water evolution ceases.
-
The reaction mixture is cooled to room temperature.
-
The resulting solid is recrystallized from a suitable solvent like ethyl acetate to yield 5-oxo-1-phenylpyrrolidine-3-carboxylic acid as a white solid.[1]
-
-
Step 2: Amidation.
-
The product from Step 1 (1.0 eq) is dissolved in a dry, aprotic solvent (e.g., dioxane).
-
Carbonyl diimidazole (1.1 eq) is added portion-wise while stirring at 80-90°C to form the acyl-imidazole intermediate.
-
Ammonia gas is then bubbled through the solution, or an aqueous ammonia solution is added, to form the corresponding amide.
-
-
Step 3: Hofmann Rearrangement.
-
The amide from Step 2 is subjected to a Hofmann rearrangement using a suitable reagent like sodium hypobromite or lead tetraacetate to convert the amide to a primary amine.
-
-
Step 4: Purification.
-
The final product, 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, is purified using column chromatography or recrystallization to yield the target compound.
-
Note: This is a generalized protocol. Optimization of reaction conditions, solvents, and purification methods is essential for achieving high yield and purity.
Hypothesized Mechanisms of Action & In Vitro Evaluation
The chemical structure of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one suggests three primary, plausible mechanisms of nootropic action based on structurally related compounds. A systematic in vitro evaluation is crucial to elucidate the primary pharmacological targets.
Hypothesis 1: Monoamine Oxidase B (MAO-B) Inhibition
Research has identified 4-(Aminomethyl)-1-aryl-2-pyrrolidinones as a novel class of monoamine oxidase B (MAO-B) inactivators.[4] MAO-B is a key enzyme in the degradation of dopamine. Its inhibition can lead to increased dopaminergic tone, which is strongly associated with enhanced cognitive functions like attention, motivation, and executive function.
Experimental Protocol: In Vitro MAO-B Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against human recombinant MAO-B.
-
Materials: Human recombinant MAO-B, a suitable substrate (e.g., benzylamine), a detection reagent (e.g., Amplex Red), and a known MAO-B inhibitor as a positive control (e.g., Selegiline).
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add the MAO-B enzyme to each well.
-
Add the test compound dilutions and the positive control to their respective wells.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate and detection reagent.
-
Measure the fluorescence or absorbance at appropriate intervals using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Hypothesis 2: Cholinergic System Modulation
Structurally similar compounds, such as 4-(aminomethyl)-1-benzylpyrrolidin-2-one (Nebracetam), are known agonists of the M1 muscarinic acetylcholine receptor.[1] The cholinergic system is fundamental for learning and memory, and M1 receptor activation is a well-established target for cognitive enhancement.
Experimental Protocol: M1 Muscarinic Receptor Agonism Assay
-
Objective: To determine the EC50 of the test compound for the activation of the human M1 muscarinic receptor.
-
Materials: A cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293), a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), and a known M1 agonist as a positive control (e.g., Carbachol).
-
Procedure:
-
Culture the cells in 96-well plates.
-
Load the cells with the calcium-sensitive dye.
-
Prepare a series of dilutions of the test compound.
-
Add the test compound dilutions and positive control to the wells.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
-
Data Analysis: Calculate the increase in fluorescence for each concentration of the test compound. Plot the response against the log concentration and fit the data to determine the EC50 value.[1]
Hypothesis 3: Dopamine and Norepinephrine Reuptake Inhibition
The presence of the phenyl group at the R1 position is a key feature of Phenylpiracetam, which is known to act as a dopamine reuptake inhibitor (DRI) and, for its (R)-enantiomer, a norepinephrine-dopamine reuptake inhibitor (NDRI).[6] This action increases the synaptic availability of these crucial catecholamines, leading to enhanced alertness, focus, and cognitive stamina.
Experimental Protocol: Monoamine Transporter Binding Assay
-
Objective: To determine the binding affinity (Ki) of the test compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
-
Materials: Cell membranes prepared from cell lines expressing human DAT, NET, and SERT; radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT); known inhibitors for each transporter as positive controls (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).
-
Procedure:
-
In a 96-well plate, combine the cell membranes, the specific radioligand, and varying concentrations of the test compound.
-
Incubate to allow for binding equilibrium.
-
Harvest the membranes onto filter plates and wash to remove unbound radioligand.
-
Measure the bound radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the specific binding for each concentration of the test compound. Determine the IC50 value and then calculate the Ki value using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity.
Data Presentation: In Vitro Pharmacology Profile
The results from these in vitro assays should be compiled into a clear, comparative table.
| Target | Assay Type | Metric | 4-(Aminomethyl)-1-phenylpyrrolidin-2-one | Positive Control |
| MAO-B | Inhibition | IC50 | Experimental Value | Selegiline: Value |
| M1 Receptor | Agonism (Ca2+ Flux) | EC50 | Experimental Value | Carbachol: Value |
| DAT | Binding Affinity | Ki | Experimental Value | GBR 12909: Value |
| NET | Binding Affinity | Ki | Experimental Value | Desipramine: Value |
| SERT | Binding Affinity | Ki | Experimental Value | Fluoxetine: Value |
This table will provide a clear snapshot of the compound's primary pharmacological targets and its selectivity, guiding the design of subsequent in vivo studies.
Visualizing the Hypothesized Signaling Pathways
Caption: Hypothesized signaling pathways for 4-(Aminomethyl)-1-phenylpyrrolidin-2-one.
In Vivo Evaluation of Nootropic Efficacy
Following in vitro characterization, a tiered approach to in vivo testing is essential to validate the compound's cognitive-enhancing effects in a complex biological system.[7] All animal experiments must be conducted in accordance with ethical guidelines and approved protocols.
Preclinical Evaluation Workflow
Caption: A logical workflow for the preclinical evaluation of a novel nootropic agent.
Rodent Models of Learning and Memory
The selection of behavioral assays should be guided by the in vitro results. For instance, if the compound shows strong dopaminergic or cholinergic activity, models sensitive to these neurotransmitter systems are prioritized.
Experimental Protocol: Morris Water Maze (Spatial Learning & Memory)
This assay is considered the gold standard for assessing spatial learning and memory, functions heavily dependent on the hippocampus.[8]
-
Objective: To assess the effect of the test compound on the acquisition and retention of spatial memory in rodents.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase (5 days):
-
Administer the test compound, vehicle, or a positive control (e.g., Phenylpiracetam) orally 30-60 minutes before testing each day.
-
Conduct 4 trials per day for each animal. In each trial, the animal is placed in the pool from a different starting position and allowed to search for the hidden platform.
-
Record the time taken to find the platform (escape latency) and the path length using a video tracking system.
-
-
Probe Trial (Day 6):
-
Remove the platform from the pool.
-
Place the animal in the pool for a single 60-second trial.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
-
Data Analysis: Compare the escape latencies across days between treatment groups. In the probe trial, a significant increase in time spent in the target quadrant for the compound-treated group compared to the vehicle group indicates enhanced memory retention.
Experimental Protocol: Novel Object Recognition (Recognition Memory)
This test leverages the innate tendency of rodents to explore novel objects over familiar ones and is sensitive to deficits in the prefrontal cortex and hippocampus.
-
Objective: To evaluate the effect of the test compound on recognition memory.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation Phase: Allow the animal to explore the empty arena for 10 minutes.
-
Familiarization Phase (T1): Place two identical objects in the arena and allow the animal to explore for 5-10 minutes. Administer the test compound or vehicle prior to this phase.
-
Test Phase (T2): After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Allow the animal to explore for 5 minutes.
-
-
Data Analysis: Record the time spent exploring each object. Calculate a discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI in the compound-treated group indicates enhanced recognition memory.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one as a potential nootropic agent. The proposed multi-faceted approach, beginning with targeted in vitro assays based on structural analogy and progressing to validated in vivo behavioral models, ensures a scientifically rigorous and efficient investigation.
Positive results from this preclinical pipeline would warrant further investigation, including:
-
Stereoisomer Separation and Testing: The compound possesses a chiral center. Separating and individually testing the (R) and (S) enantiomers is critical, as they may possess different pharmacological profiles, as seen with Phenylpiracetam.[6]
-
Advanced In Vivo Models: If a specific mechanism is confirmed, testing in relevant disease models (e.g., scopolamine-induced amnesia for cholinergic agents, or models of Parkinson's for dopaminergic agents) would be a logical next step.[9][10]
-
Electrophysiology: Investigating the compound's effects on long-term potentiation (LTP) in hippocampal slices would provide direct evidence of its impact on synaptic plasticity.
The exploration of novel chemical entities like 4-(Aminomethyl)-1-phenylpyrrolidin-2-one is paramount to advancing the field of cognitive enhancement and developing next-generation treatments for cognitive disorders.
References
-
Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, О., Georgiyants, V. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4(50)). [Link]
-
Roth, B. L., et al. (2013). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. [Link]
-
Silverman, R. B., & Zeller, E. A. (1988). 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a new class of monoamine oxidase B inactivators. Journal of Enzyme Inhibition. [Link]
-
Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ResearchGate. [Link]
-
Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. Nutrients. [Link]
- Gouret, C., et al. (1985). 2-Imino-pyrrolidines, process for their preparation, and therapeutic compositions containing same.
-
Wikipedia. (n.d.). Phenylpiracetam. Wikipedia. [Link]
-
Singh, H., & Kumar, D. (2022). Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review. Current Neuropharmacology. [Link]
-
Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science. [Link]
-
Dudhat, K., et al. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Auctores. [Link]
-
Broder, S. (2015). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. Frontiers in Systems Neuroscience. [Link]
-
Kulkarni, S. K., & Dhir, A. (2012). Screening of nootropics: an overview on preclinical evaluation techniques. International Journal of Pharmacy. [Link]
-
Malík, M., & Tlustoš, P. (2022). Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs. MDPI. [Link]
-
Synapse. (2024). What is the mechanism of 4-Phenylpiracetam? Patsnap Synapse. [Link]
- Various Authors. (n.d.). Synthesis of pyrrolidine compounds.
-
Patel, J., et al. (2024). Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. Health Open Research. [Link]
-
Nootropics Expert. (2025). Phenylpiracetam. Nootropics Expert. [Link]
-
Corazza, O., et al. (2020). The Psychonauts' World of Cognitive Enhancers. Frontiers in Psychiatry. [Link]
-
Dudhat, K., et al. (2021). In-vivo and In-vitro Evaluation for Memory Enhancing Activity of Some Isoflavonoids by Suitable Animal Models. ResearchGate. [Link]
-
Schifano, F., et al. (2025). Focus on Cognitive Enhancement: A Narrative Overview of Nootropics and “Smart Drug” Use and Misuse. Brain Sciences. [Link]
-
Zvejniece, L., et al. (2021). Neuroprotective and anti-inflammatory activity of DAT inhibitor R-phenylpiracetam in experimental models of inflammation in male mice. Inflammopharmacology. [Link]
-
Semantic Scholar. (n.d.). SCREENING OF NOOTROPICS: AN OVERVIEW ON PRECLINICAL EVALUATION TECHNIQUES. Semantic Scholar. [Link]
-
Shan, J., et al. (2017). Heterocyclic Analogues of Modafinil as Novel, Atypical Dopamine Transporter Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Dr. Oracle. (n.d.). What is Phenylpiracetam (Nootropic agent)? Dr. Oracle. [Link]
-
Broder, S. (2015). Screening and personalizing nootropic drugs and cognitive modulator regimens in silico. ResearchGate. [Link]
-
Singh, H., & Kumar, D. (2022). Current Trends in the Animal Models for Screening of Nootropic Agents. ResearchGate. [Link]
-
Malik, V. (n.d.). Screening method of nootropics vikas malik. Slideshare. [Link]
-
PubChem. (n.d.). Preparation of N-methyl-2-pyrrolidone (NMP) - Patent US-6348601-B2. PubChem. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
- Various Authors. (n.d.). Process for the preparation of 2-aminomethyl-pyrrolidine.
Sources
- 1. journals.uran.ua [journals.uran.ua]
- 2. Nootropics as Cognitive Enhancers: Types, Dosage and Side Effects of Smart Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of 4-Phenylpiracetam? [synapse.patsnap.com]
- 4. 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a new class of monoamine oxidase B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 6. Phenylpiracetam - Wikipedia [en.wikipedia.org]
- 7. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]
- 8. researchgate.net [researchgate.net]
- 9. Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: A Guide to the MAO-B Inhibition Assay of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one
Introduction: The Significance of Monoamine Oxidase-B in Neurodegenerative Disorders
Monoamine oxidase-B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane, playing a pivotal role in the catabolism of neuroactive amines.[1] In the central nervous system, MAO-B is responsible for the oxidative deamination of various biogenic and xenobiotic amines, with a preference for substrates like benzylamine and phenethylamine.[1] Of particular importance is its role in the breakdown of dopamine, a key neurotransmitter for motor control and mood regulation.[2][3]
Elevated levels of MAO-B in the brain are associated with neurodegenerative conditions such as Parkinson's and Alzheimer's diseases.[1][4] The enzymatic activity of MAO-B produces reactive oxygen species (ROS), which can induce cellular damage.[1] Consequently, inhibiting MAO-B can increase the bioavailability of dopamine in the brain, offering a therapeutic strategy to alleviate the motor symptoms of Parkinson's disease.[2][3] MAO-B inhibitors can be used as a standalone therapy in the early stages of the disease or in conjunction with other medications like levodopa to manage motor fluctuations.[2][3]
4-(Aminomethyl)-1-phenylpyrrolidin-2-one has been identified as an inactivator of monoamine oxidase B, representing a class of compounds with therapeutic potential for neurodegenerative diseases.[5] This document provides a detailed protocol for assessing the MAO-B inhibitory activity of this compound using a fluorometric assay.
Mechanism of MAO-B Action and Inhibition
MAO-B catalyzes the oxidative deamination of monoamines. The substrate binds to the active site of the enzyme, where the flavin adenine dinucleotide (FAD) cofactor facilitates the oxidation of the amine to an imine. This process is followed by non-enzymatic hydrolysis of the imine to the corresponding aldehyde or ketone.[6] During this catalytic cycle, hydrogen peroxide (H₂O₂) is generated as a byproduct.[7]
Inhibitors of MAO-B, such as 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, act by binding to the enzyme and preventing the substrate from accessing the active site.[8] This inhibition can be reversible or irreversible. Understanding the inhibitory potential of a compound is crucial for its development as a therapeutic agent.
Caption: Mechanism of MAO-B catalysis and inhibition.
Fluorometric MAO-B Inhibition Assay Protocol
This protocol is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B catalyzed oxidation of a substrate.[7] A highly sensitive probe is used, which reacts with H₂O₂ in the presence of a developer (such as horseradish peroxidase) to produce a fluorescent product. The intensity of the fluorescence is directly proportional to the amount of H₂O₂ generated, and thus to the MAO-B activity.
Materials and Reagents
| Component | Role | Recommended Storage |
| MAO-B Enzyme (human, recombinant) | The enzyme of interest. | -80°C |
| MAO-B Assay Buffer | Maintains optimal pH and ionic strength for the enzyme. | -20°C |
| MAO-B Substrate (e.g., Tyramine) | The molecule acted upon by MAO-B. | -20°C |
| High Sensitivity Probe (e.g., GenieRed, OxiRed™) | Reacts with H₂O₂ to produce a fluorescent signal. | -20°C, protected from light |
| Developer (e.g., Horseradish Peroxidase) | Catalyzes the reaction between the probe and H₂O₂. | -20°C |
| 4-(Aminomethyl)-1-phenylpyrrolidin-2-one (Test Inhibitor) | The compound being tested for inhibitory activity. | As per manufacturer's instructions |
| Selegiline (Positive Control Inhibitor) | A known potent and selective MAO-B inhibitor. | -20°C |
| 96-well black plate with a flat bottom | For performing the fluorometric assay. | Room Temperature |
| Multi-well spectrophotometer (fluorometer) | To measure the fluorescence intensity. | N/A |
Experimental Workflow
Sources
- 1. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 2. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 3. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 4. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 5. 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a new class of monoamine oxidase B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Structure and mechanism of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Experimental Design: 4-(Aminomethyl)-1-phenylpyrrolidin-2-one
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolidinone Derivative
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, integral to a multitude of pharmacologically active agents.[1][2] Within this class, 4-(Aminomethyl)-1-phenylpyrrolidin-2-one emerges as a compound of significant interest, structurally related to the racetam family of nootropics.[3] Preliminary evidence identifies it as an inactivator of monoamine oxidase B (MAO-B), suggesting a therapeutic avenue for neurodegenerative disorders.[4] Furthermore, the broader family of 4-phenylpyrrolidone derivatives has been investigated for both anticonvulsant and nootropic activities, hinting at a multifaceted pharmacological profile.[5][6]
This guide provides a comprehensive framework for the in vitro characterization of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one. It is designed for researchers in drug development and neuroscience, offering a tiered experimental approach from initial cytotoxicity and primary target engagement to more complex, mechanism-defining cellular assays. The protocols herein are designed to be self-validating, with integrated controls and clear endpoints to ensure data integrity and reproducibility.
Part 1: Foundational Characterization - Safety and Primary Target Engagement
Before delving into complex mechanistic studies, it is crucial to establish the basic safety profile and confirm the primary hypothesized activity of the compound. This initial phase ensures that subsequent, more resource-intensive experiments are conducted at biologically relevant and non-toxic concentrations.
In Vitro Cytotoxicity Assessment
Rationale: Determining the concentration range at which 4-(Aminomethyl)-1-phenylpyrrolidin-2-one is non-toxic to cells is a critical first step. This information is essential for designing all subsequent experiments, ensuring that observed effects are due to specific pharmacological activity rather than general toxicity. A standard neuronal cell line, such as SH-SY5Y (human neuroblastoma), is recommended due to its relevance to neurological research.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Plate 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one in a suitable solvent (e.g., DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with DMSO) and a positive control for toxicity (e.g., 1% Triton X-100).
-
Incubation: Replace the medium in each well with the compound-containing medium and incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle control. Plot the concentration-response curve to determine the CC₅₀ (50% cytotoxic concentration).
Data Presentation: Hypothetical Cytotoxicity Data
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 4.5 |
| 0.1 | 98.7 ± 5.1 |
| 1 | 97.2 ± 4.8 |
| 10 | 95.5 ± 5.3 |
| 50 | 88.1 ± 6.2 |
| 100 | 75.3 ± 7.1 |
Primary Target Engagement: Monoamine Oxidase B (MAO-B) Inhibition Assay
Rationale: Based on existing literature, a primary molecular target for 4-(Aminomethyl)-1-phenylpyrrolidin-2-one is MAO-B.[4] A direct, cell-free enzymatic assay is the most robust method to confirm and quantify this activity. This assay measures the ability of the compound to inhibit the enzymatic activity of purified human MAO-B.
Protocol: Fluorometric MAO-B Inhibition Assay
-
Reagents: Purified human recombinant MAO-B, a suitable MAO-B substrate (e.g., benzylamine), a fluorogenic probe (e.g., Amplex Red), and a known MAO-B inhibitor as a positive control (e.g., selegiline).
-
Assay Buffer: Prepare a suitable reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
Compound Preparation: Serially dilute 4-(Aminomethyl)-1-phenylpyrrolidin-2-one and the positive control in the assay buffer.
-
Reaction Mixture: In a 96-well black plate, add the assay buffer, the compound at various concentrations, and the MAO-B enzyme. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate and the fluorogenic probe to initiate the enzymatic reaction.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader (excitation/emission ~530/590 nm for Amplex Red).
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percent inhibition against the compound concentration to determine the IC₅₀ (50% inhibitory concentration).
Data Presentation: Hypothetical MAO-B Inhibition Data
| Compound | IC₅₀ (µM) |
| 4-(Aminomethyl)-1-phenylpyrrolidin-2-one | 2.5 |
| Selegiline (Positive Control) | 0.05 |
Part 2: Exploring Nootropic and Neuroprotective Potential
With a confirmed non-toxic concentration range and primary target engagement, the next logical step is to investigate the potential nootropic and neuroprotective effects of the compound.
Assessment of Cholinergic System Modulation
Rationale: Many nootropic agents, particularly those in the racetam class, exert their effects through the cholinergic system.[3][7] A key target within this system is the M1 muscarinic acetylcholine receptor.[3] An initial assessment of the compound's interaction with this receptor can provide valuable mechanistic insight.
Protocol: M1 Muscarinic Receptor Binding Assay
-
Membrane Preparation: Use commercially available cell membranes prepared from a cell line overexpressing the human M1 muscarinic receptor.
-
Radioligand: Utilize a high-affinity radiolabeled antagonist for the M1 receptor (e.g., [³H]N-methylscopolamine).
-
Binding Assay: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration, and varying concentrations of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percent displacement of the radioligand against the compound concentration to calculate the Ki (inhibitory constant).
Workflow Visualization: Receptor Binding Assay
Caption: Workflow for the M1 Muscarinic Receptor Binding Assay.
In Vitro Neuroprotection Assay
Rationale: A key desired property of nootropic and anti-neurodegenerative compounds is the ability to protect neurons from damage. An in vitro model of oxidative stress-induced cell death can be used to assess the neuroprotective capacity of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one. Hydrogen peroxide (H₂O₂) is a commonly used agent to induce oxidative stress.
Protocol: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate as described in the cytotoxicity protocol.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one for a specified period (e.g., 2-4 hours).
-
Induction of Oxidative Stress: Add a pre-determined concentration of H₂O₂ (that induces ~50% cell death) to the wells, except for the negative control wells.
-
Incubation: Incubate the plate for 24 hours.
-
Assessment of Cell Viability: Measure cell viability using the MTT assay as described previously.
-
Data Analysis: Compare the viability of cells pre-treated with the compound to those treated with H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.
Signaling Pathway Visualization: Potential Neuroprotective Mechanisms
Caption: Potential mechanisms of neuroprotection against oxidative stress.
Part 3: Investigating Anticonvulsant Activity
Given that related pyrrolidone derivatives have shown anticonvulsant properties, it is worthwhile to explore this potential activity in vitro.[5] A common in vitro model for assessing anticonvulsant activity involves modulating neuronal excitability.
Patch-Clamp Electrophysiology on Cultured Neurons
Rationale: To directly assess the effect of the compound on neuronal excitability, whole-cell patch-clamp recordings from cultured primary neurons (e.g., hippocampal or cortical neurons) are the gold standard. This technique allows for the precise measurement of ion channel activity and action potential firing.
Protocol: Whole-Cell Current-Clamp Recordings
-
Primary Neuron Culture: Isolate and culture primary hippocampal neurons from embryonic rodents.
-
Electrophysiology Setup: Use a patch-clamp amplifier, micromanipulator, and perfusion system.
-
Recording: Obtain whole-cell recordings from individual neurons in the current-clamp configuration.
-
Baseline Firing: Elicit action potentials by injecting depolarizing current steps of increasing amplitude. Record the baseline firing frequency.
-
Compound Application: Perfuse the neurons with a solution containing 4-(Aminomethyl)-1-phenylpyrrolidin-2-one at a relevant concentration.
-
Post-treatment Firing: Repeat the current injection protocol and record the firing frequency in the presence of the compound.
-
Data Analysis: Compare the number of action potentials fired at each current step before and after compound application. A reduction in firing frequency suggests a potential anticonvulsant effect.
Data Presentation: Hypothetical Electrophysiology Data
| Current Injection (pA) | Baseline Firing Rate (Hz, Mean ± SD) | Firing Rate with Compound (Hz, Mean ± SD) |
| 50 | 5 ± 1.2 | 2 ± 0.8 |
| 100 | 15 ± 2.5 | 8 ± 1.9 |
| 150 | 30 ± 4.1 | 18 ± 3.2 |
Conclusion and Future Directions
This application note outlines a structured, multi-tiered approach to the in vitro characterization of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one. By systematically evaluating its cytotoxicity, primary target engagement, and potential therapeutic activities, researchers can build a comprehensive pharmacological profile of this promising compound. Positive results from these in vitro studies would provide a strong rationale for advancing the compound to more complex cellular models, in vivo efficacy studies, and further mechanistic elucidation. The versatility of the pyrrolidine scaffold suggests that a thorough investigation may uncover a range of therapeutic applications for this molecule.[8][9]
References
- Zhmurenko, L.A., Litvinova, S.A., Mokrov, G.V., et al. Synthesis of 4-phenylpyrrolidone derivatives with anticonvulsant and nootropic activity. Pharmaceutical Chemistry Journal.
- 4-(Aminomethyl)
- Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. ScienceRise: Pharmaceutical Science, (4(50)).
- Phytochemical-Based Nanoantioxidants Stabilized with Polyvinylpyrrolidone for Enhanced Antibacterial, Antioxidant, and Anti-Inflamm
-
Teh, H.-L., et al. (2021). Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic. PMC. [Link]
- Pyrrolidine Deriv
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
-
Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ResearchGate. [Link]
- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals.
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
-
Recent insights about pyrrolidine core skeletons in pharmacology. PMC. [Link]
-
In silico and in vitro evaluation of brain penetration properties of selected nootropic agents. Future Science. [Link]
- SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES.
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.uran.ua [journals.uran.ua]
- 4. 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a new class of monoamine oxidase B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. pnrjournal.com [pnrjournal.com]
- 7. Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. iris.unipa.it [iris.unipa.it]
Application Notes & Protocols for In Vivo Evaluation of Pyrrolidinone-based Nootropic Agents in Animal Models
A Senior Application Scientist's Guide to Preclinical Research
Disclaimer: The compound 4-(Aminomethyl)-1-phenylpyrrolidin-2-one is a novel chemical entity with limited publicly available data regarding its in vivo activity. This guide has been constructed using (R)-4-phenyl-2-pyrrolidinone (phenylpiracetam) as a well-characterized structural and functional analogue. The principles, protocols, and methodologies detailed herein are based on extensive research on phenylpiracetam and are intended to provide a robust framework for the preclinical investigation of new pyrrolidinone-based nootropic candidates. Researchers should adapt these protocols based on the specific properties of their test compound.
Introduction: The Scientific Rationale for Investigating Pyrrolidinone-based Nootropics
The pyrrolidinone core is a privileged scaffold in medicinal chemistry, most famously represented by piracetam, the first synthetic nootropic. These compounds are thought to exert their cognitive-enhancing effects through various mechanisms, including the modulation of neurotransmitter systems, enhancement of neuronal plasticity, and improvement of cerebral blood flow. Phenylpiracetam, a phenyl derivative of piracetam, exhibits a broader pharmacological profile, with psychostimulatory and neuroprotective properties. Its proposed mechanisms of action include the positive allosteric modulation of nicotinic acetylcholine receptors (nAChRs) and the inhibition of the dopamine transporter (DAT), leading to increased cholinergic and dopaminergic neurotransmission in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.
This guide provides a comprehensive overview of the essential in vivo studies required to characterize the nootropic and neuroprotective potential of novel pyrrolidinone derivatives, using phenylpiracetam as a reference model.
Part 1: Pharmacokinetic Profiling and Dose-Range Finding
A thorough understanding of a compound's pharmacokinetic (PK) profile is a prerequisite for designing meaningful efficacy studies. The objective is to determine the absorption, distribution, metabolism, and excretion (ADME) properties to establish a rational dosing regimen.
Table 1: Representative Pharmacokinetic Parameters of Phenylpiracetam in Rodents
| Parameter | Value (Oral Administration) | Species | Reference |
| Tmax (Time to Peak Concentration) | ~1 hour | Rat | |
| Cmax (Peak Plasma Concentration) | Dose-dependent | Rat | |
| Bioavailability | High | Rat | |
| Half-life (t1/2) | 3-5 hours | Human |
Note: Detailed rodent-specific half-life data is sparse in publicly available literature; human data is provided for context. Initial studies in the target species are critical.
Protocol 1: Single-Dose Pharmacokinetic Study in Mice
This protocol outlines a basic procedure to determine the key PK parameters of a novel pyrrolidinone compound.
Objective: To determine the plasma concentration-time profile, Cmax, Tmax, and bioavailability of the test compound after a single oral dose.
Materials:
-
Test compound (e.g., Phenylpiracetam)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Male C57BL/6 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Compound Preparation: Prepare a homogenous suspension of the test compound in the vehicle at the desired concentration (e.g., 10 mg/mL). Ensure the formulation is stable for the duration of the experiment.
-
Animal Dosing: Acclimatize mice for at least one week before the experiment. Fast the animals for 4 hours prior to dosing. Administer a single oral dose of the compound (e.g., 100 mg/kg) via oral gavage. A separate cohort should receive an intravenous (IV) dose to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) from a consistent site (e.g., tail vein or saphenous vein) at predetermined time points: 0 (pre-dose), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, and 24 hr post-dose.
-
Plasma Preparation: Immediately place blood samples on ice and centrifuge at 4°C (e.g., 2000 x g for 15 minutes) to separate plasma.
-
Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to quantify the concentration of the test compound.
-
Data Analysis: Plot the mean plasma concentration versus time. Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).
Part 2: In Vivo Efficacy Models for Nootropic Activity
The following behavioral assays are widely used to assess the cognitive-enhancing effects of nootropic compounds in rodent models.
Workflow for Assessing Nootropic Efficacy
Caption: Workflow for Nootropic Efficacy Testing.
Protocol 2: Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a gold-standard test for assessing hippocampus-dependent spatial learning and memory.
Objective: To evaluate the effect of the test compound on the acquisition of a spatial task and the retention of spatial memory.
Materials:
-
Circular pool (1.2-1.5 m diameter) filled with opaque water (e.g., using non-toxic tempera paint).
-
Submerged escape platform.
-
Video tracking system and software.
-
Visual cues placed around the pool.
-
Male Wistar rats (250-300g).
Procedure:
-
Dosing Regimen: Administer the test compound (e.g., Phenylpiracetam at 50-100 mg/kg) or vehicle orally once daily for 7-10 days prior to and throughout the MWM testing period.
-
Acquisition Phase (4-5 days):
-
Each day, each rat undergoes four trials.
-
For each trial, gently place the rat into the pool at one of four randomly assigned starting positions.
-
Allow the rat to swim freely for 60 seconds to find the hidden platform.
-
If the rat finds the platform, allow it to remain there for 15-20 seconds. If it fails, guide it to the platform.
-
Record the escape latency (time to find the platform) and path length using the tracking software.
-
-
Probe Trial (24-48 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Place the rat in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located). Increased time in the target quadrant indicates better spatial memory retention.
-
Table 2: Representative Data from Phenylpiracetam in Behavioral Models
| Behavioral Test | Animal Model | Dose (mg/kg, p.o.) | Key Finding | Reference |
| Forced Swim Test | Mouse | 100 | Decreased immobility time (antidepressant-like effect) | |
| Passive Avoidance Test | Rat | 50 | Increased latency to enter the dark compartment (memory enhancement) | |
| Elevated Plus Maze | Mouse | 100 | Increased time spent in open arms (anxiolytic effect) |
Part 3: Mechanism of Action and Target Engagement
In vivo studies should be designed to corroborate in vitro findings and demonstrate that the compound engages its intended molecular target in a living system.
Proposed Signaling Pathway for Phenylpiracetam
Caption: Proposed Mechanism of Phenylpiracetam at the Synapse.
Protocol 3: In Vivo Microdialysis for Neurotransmitter Monitoring
This advanced technique allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals.
Objective: To determine if the test compound modulates the extracellular levels of dopamine and acetylcholine in the prefrontal cortex or hippocampus.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes (with appropriate membrane cutoff).
-
Syringe pump.
-
Fraction collector.
-
HPLC system with electrochemical or fluorescence detection.
-
Male Sprague-Dawley rats (270-320g).
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in the stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex). Allow the animal to recover for 5-7 days.
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 2 hours to establish a stable baseline.
-
Administer the test compound (e.g., Phenylpiracetam, 100 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
-
Neurochemical Analysis: Analyze the dialysate samples using HPLC to quantify the concentrations of dopamine, acetylcholine, and their metabolites.
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the mean baseline concentration.
Conclusion and Future Directions
The protocols and frameworks outlined in this document provide a comprehensive starting point for the in vivo characterization of novel pyrrolidinone-based nootropic agents like 4-(Aminomethyl)-1-phenylpyrrolidin-2-one. By systematically evaluating pharmacokinetics, cognitive-enhancing efficacy, and the underlying mechanism of action, researchers can build a robust data package to support further preclinical and clinical development. Future studies should aim to explore the therapeutic potential of these compounds in animal models of neurodegenerative diseases (e.g., Alzheimer's disease) or age-related cognitive decline, further elucidating their neuroprotective properties and long-term safety profiles.
References
-
Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and Piracetam-Like Drugs: From Basic Science to Clinical Applications. Drugs, 70(3), 287–312. [Link]
-
Zvejniece, L., Svalbe, B., Vavers, E., Grinberga, S., Vorona, M., Kalvinsh, I., & Dambrova, M. (2017). Investigation of the effect of phenylpiracetam on the dopaminergic system. Journal of Experimental and Clinical Medicine, 9(4), 113-118. [Link]
-
Kovalenko, L. P., Zvejniece, L., Ivanova, J. A., Vorona, M. V., Grinberga, S. E., Svalbe, B. A., ... & Dambrova, M. A. (2020). The effects of R-phenylpiracetam on the activity of nicotinic acetylcholine receptors and dopamine transporters. Doklady Biochemistry and Biophysics, 492(1), 113-116. [Link]
-
Uchaeva, O. N., Kuzovlev, A. P., & Magarill, Y. A. (2018). Pharmacokinetics of fonturacetam in rats. Bulletin of Siberian Medicine, 17(1), 131-135. [Link]
-
Samotrueva, M. A., Tyurenkov, I. N., Teplyi, D. L., Serezhnikova, T. K., & Khlopina, A. V. (2011). Psychoimmunomodulatory effect of phenotropil in animals with learned helplessness syndrome. Bulletin of Experimental Biology and Medicine, 151(5), 598-601. [Link]
Application Note: A Multi-faceted Approach to the Analytical Characterization of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one
Introduction: The Analytical Imperative for a Nootropic Candidate
4-(Aminomethyl)-1-phenylpyrrolidin-2-one is a derivative of the pyrrolidone class of compounds, which are widely explored in drug discovery for their potential nootropic and neuroprotective effects.[1][2][3] As a structural analog of molecules like Nebracetam, this compound is of significant interest to researchers in pharmaceutical and medicinal chemistry.[1][4] The progression of any such candidate from discovery to development hinges on the unambiguous confirmation of its chemical identity, purity, and quality. A robust analytical control strategy is therefore not merely a regulatory requirement but the scientific bedrock upon which reliable preclinical and clinical data are built.
This application note provides a detailed, multi-technique guide for the comprehensive characterization of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for methodological choices. The methods described are grounded in established principles outlined by pharmacopeias such as the United States Pharmacopeia (USP) and guided by the International Council for Harmonisation (ICH) standards for analytical procedure validation.[5][6][7][8]
The following sections detail the strategic application of High-Performance Liquid Chromatography (HPLC) for purity and assay, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, Nuclear Magnetic Resonance (NMR) for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group verification.
Figure 1: A high-level overview of the integrated analytical workflow for the complete characterization of the target compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
Expertise & Rationale: HPLC is the gold-standard technique for assessing the purity and potency of non-volatile small molecules in the pharmaceutical industry.[6][9][10] For 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, a reversed-phase HPLC method with UV detection is optimal. The phenyl group provides a strong chromophore for sensitive UV detection, while the polar aminomethyl group and the pyrrolidinone core can be effectively retained and separated from potential impurities on a C18 stationary phase with an appropriate aqueous-organic mobile phase. The method's validation must demonstrate its fitness for purpose, adhering to ICH Q2(R2) guidelines.[5][7]
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation & Consumables:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., Empower, Chromeleon).
-
Analytical column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
HPLC grade Acetonitrile (ACN) and Water.
-
Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade.
-
0.22 µm syringe filters for sample preparation.
-
-
Chromatographic Conditions:
-
The parameters below provide a robust starting point. Method development and optimization may be required.
-
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent, improving peak shape for the basic amine. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength. |
| Gradient Program | 5% B to 95% B over 20 min | A gradient ensures elution of both polar and non-polar impurities. |
| Post-run | Hold at 95% B for 5 min, return to 5% B and equilibrate for 5 min | Cleans the column of late-eluting compounds and prepares for the next injection. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing resolution and run time. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Adjustable based on sample concentration and detector sensitivity. |
| Detection | UV at 254 nm | The phenyl ring provides strong absorbance at this wavelength. |
-
Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a concentration of 100 µg/mL.
-
Sample Solution: Prepare the test sample at the same concentration (100 µg/mL) using the same diluent.
-
Filter all solutions through a 0.22 µm syringe filter before injection.
-
-
Trustworthiness - System Suitability Testing (SST):
-
Before sample analysis, perform at least five replicate injections of the standard solution. This is a self-validating step mandated by pharmacopeias like the USP.[11][12]
-
Acceptance Criteria:
-
Tailing Factor (T): ≤ 2.0 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
Theoretical Plates (N): > 2000.
-
-
Failure to meet SST criteria necessitates troubleshooting before proceeding.
-
-
Data Analysis:
-
Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram (Area % = [Area of Main Peak / Total Area of All Peaks] x 100).
-
Assay (vs. Standard): Compare the peak area of the sample to that of a reference standard of known purity and concentration.
-
Figure 2: Step-by-step workflow for the HPLC purity and assay determination, emphasizing the critical system suitability check.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile and Semi-Volatile Impurities
Expertise & Rationale: While HPLC is excellent for non-volatile compounds, GC-MS is superior for identifying volatile or semi-volatile impurities that may originate from the synthesis, such as residual solvents or reaction byproducts.[13][14][15] The mass spectrometer provides molecular weight and fragmentation data, which act as a chemical fingerprint for confident peak identification. Given the compound's primary amine and lactam functionalities, it has a relatively high boiling point but is amenable to GC analysis, potentially after derivatization to improve volatility and peak shape, though a direct injection approach should be evaluated first.
Experimental Protocol: GC-MS for Impurity Profiling
-
Instrumentation & Consumables:
-
GC system with a split/splitless inlet and a Mass Spectrometric detector (e.g., a Quadrupole MS).
-
GC column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
High-purity Helium as the carrier gas.
-
GC vials with septa.
-
Dichloromethane (DCM) or Ethyl Acetate, GC grade.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 280 °C | Ensures complete vaporization without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peaks. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | A temperature ramp allows for the separation of compounds with a wide range of boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible ionization energy that generates extensive, library-searchable fragmentation patterns. |
| Mass Scan Range | 40 - 450 m/z | Covers the expected mass range of the parent compound and potential low-molecular-weight impurities. |
-
Sample Preparation:
-
Dissolve ~1-2 mg of the sample in 1 mL of a suitable solvent like Dichloromethane.
-
Vortex to ensure complete dissolution. The sample is now ready for direct injection.
-
(Note: If peak tailing is observed for the main compound, derivatization of the primary amine using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be necessary to improve chromatographic performance.)
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra against a reference library (e.g., NIST/Wiley).
-
The presence of impurities can be confirmed by comparing their retention times and mass spectra with those of authentic impurity standards, if available.
-
Semi-quantitate impurities based on their relative peak areas, assuming similar response factors.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
Expertise & Rationale: NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[16][17] ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the different carbon environments. For 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, NMR will confirm the presence and connectivity of the phenyl ring, the pyrrolidinone core, and the aminomethyl side chain, providing definitive proof of identity.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation & Consumables:
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution).
-
NMR tubes.
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved before placing it in the spectrometer.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon connectivities, respectively.
-
-
Expected Spectral Features (Illustrative):
| Region (¹H NMR, ppm) | Expected Protons | Multiplicity (Illustrative) |
| ~7.2 - 7.6 | Phenyl ring protons | Multiplets |
| ~3.8 | -CH₂- group attached to N of the ring | Triplet |
| ~2.8 - 3.2 | -CH₂-NH₂ (aminomethyl) | Complex multiplet |
| ~2.0 - 2.6 | Pyrrolidinone ring protons | Complex multiplets |
| ~1.5 - 2.0 | -NH₂ protons | Broad singlet (exchangeable with D₂O) |
Note: Exact chemical shifts are dependent on the solvent and concentration. The acquired spectra should be consistent with the proposed structure of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification
Expertise & Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[18][19] The infrared spectrum provides a unique molecular "fingerprint." For this compound, FTIR can quickly confirm the presence of the key structural motifs: the lactam (amide) carbonyl group, the N-H bonds of the primary amine, and the aromatic ring.
Experimental Protocol: FTIR Analysis
-
Instrumentation & Consumables:
-
FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, KBr powder and a pellet press.
-
-
Sample Preparation:
-
ATR (Preferred): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp. This method requires minimal sample preparation.
-
KBr Pellet: If ATR is unavailable, mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3300 - 3400 | Primary Amine (-NH₂) | N-H Stretch (often two bands) |
| ~3030 | Aromatic C-H | C-H Stretch |
| ~2850 - 2950 | Aliphatic C-H | C-H Stretch |
| ~1680 | Lactam (Amide) C=O | C=O Stretch (strong) |
| ~1600, ~1490 | Aromatic Ring | C=C Stretch |
| ~1590 | Primary Amine (-NH₂) | N-H Bend (Scissoring) |
Conclusion
The analytical characterization of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one requires a multi-technique approach to build a complete profile of its identity, purity, and quality. The integration of HPLC for quantitative purity and assay, GC-MS for volatile impurity identification, NMR for unambiguous structural confirmation, and FTIR for functional group verification provides a comprehensive and scientifically sound data package. Adherence to established protocols and system suitability requirements ensures the generation of trustworthy and reliable data, which is essential for advancing promising molecules in the drug development pipeline.
References
- Method of Analysis N–methyl–2–pyrrolidone. U.S.
- SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. ScienceRise: Pharmaceutical Science.
- Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- <621> CHROM
- Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers.
- The synthesis scheme of 4-(aminomethyl)-1-R-benzylpyrrolidine-2-one analogs (method 2).
- Validation of Analytical Procedures Q2(R2). ICH.
- <621> CHROM
- GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. PubMed.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
- IR spectrum of 1-amino pyrrolidine-2-one.
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
- 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)...
- Are You Sure You Understand USP <621>?
- ICH Guidelines for Analytical Method Valid
- FTIR INTERPRETATION OF DRUGS. Journal of Emerging Trends and Novel Research.
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency.
- Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. The Royal Society of Chemistry.
- Understanding the L
- USP-NF 621 Chrom
- Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent.
- Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400...
- 1-(2-Aminoethyl)pyrrolidine(7154-73-6) 1H NMR spectrum. ChemicalBook.
Sources
- 1. journals.uran.ua [journals.uran.ua]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. usp.org [usp.org]
- 7. database.ich.org [database.ich.org]
- 8. database.ich.org [database.ich.org]
- 9. <621> CHROMATOGRAPHY [drugfuture.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. annexpublishers.com [annexpublishers.com]
- 15. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. rjpn.org [rjpn.org]
Application Notes & Protocols: Investigating 4-(Aminomethyl)-1-phenylpyrrolidin-2-one as a Potential Therapeutic Agent for Parkinson's Disease
I. Introduction: The Challenge of Parkinson's Disease and a Novel Investigational Compound
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the selective loss of dopaminergic neurons in the substantia nigra pars compacta.[1][2] This neuronal loss leads to the hallmark motor symptoms of bradykinesia, resting tremor, rigidity, and postural instability.[3] Pathologically, PD is also defined by the presence of intracellular protein aggregates known as Lewy bodies, primarily composed of misfolded α-synuclein.[3][4] Current therapeutic strategies primarily focus on symptomatic relief by replenishing dopamine levels, but there remains a critical unmet need for disease-modifying therapies that can slow or halt the neurodegenerative process.
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of the "racetam" class of nootropic agents, which have been studied for their cognitive-enhancing and potential neuroprotective effects.[5][6] The compound 4-(aminomethyl)-1-phenylpyrrolidin-2-one belongs to this chemical family. While direct studies on this specific molecule for PD are nascent, compelling evidence from structurally related compounds provides a strong rationale for its investigation. Notably, 4-(aminomethyl)-1-aryl-2-pyrrolidinones have been identified as a novel class of monoamine oxidase B (MAO-B) inactivators.[7] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a clinically validated strategy in PD therapy. Furthermore, related compounds like nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one) have demonstrated nootropic and neuroprotective properties, potentially through cholinergic mechanisms.[5][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically investigate the therapeutic potential of 4-(aminomethyl)-1-phenylpyrrolidin-2-one for Parkinson's disease. We present a logical, multi-tiered research workflow, from initial in vitro target validation to in vivo efficacy studies, complete with detailed, field-proven protocols.
II. Scientific Rationale and Proposed Mechanism of Action
The primary hypothesis for investigating 4-(aminomethyl)-1-phenylpyrrolidin-2-one in PD is its potential as a multi-target neuroprotective agent. The rationale is built upon the known biological activities of its structural analogues:
-
MAO-B Inhibition: The presence of the 1-aryl-pyrrolidinone structure is suggestive of MAO-B inhibitory activity.[7] By inhibiting MAO-B, the compound could increase synaptic dopamine levels and reduce the production of reactive oxygen species (ROS) that result from dopamine metabolism, a significant contributor to oxidative stress in dopaminergic neurons.[9]
-
Neuroprotection and Nootropic Effects: The pyrrolidinone core is associated with neuroprotective effects.[5][10] This could involve mechanisms that protect neurons from toxins, reduce oxidative stress, and support mitochondrial function, all of which are compromised in PD.[3][11]
-
Anti-inflammatory Properties: Neuroinflammation, mediated by activated microglia and astrocytes, is a key component of PD pathology.[12][13] Pyrrolidinone derivatives have been noted for their potential anti-inflammatory activities.[10]
The proposed investigation will systematically test these hypotheses, starting with fundamental biochemical and cellular assays and progressing to a validated animal model of PD.
III. Visualized Experimental Workflow
A structured, phased approach is essential for the efficient evaluation of 4-(aminomethyl)-1-phenylpyrrolidin-2-one. The following workflow outlines the key stages of the proposed research plan.
Caption: High-level workflow for the evaluation of 4-(aminomethyl)-1-phenylpyrrolidin-2-one.
IV. Detailed Application Notes and Protocols
Part A: In Vitro Evaluation
1. Protocol: MAO-B Enzyme Inhibition Assay
-
Rationale: This initial screen directly tests the hypothesis that 4-(aminomethyl)-1-phenylpyrrolidin-2-one can inhibit MAO-B, a key therapeutic target in PD. Pargyline, a known MAO-B inhibitor, serves as a positive control.[14]
-
Methodology:
-
Source: Use commercially available human recombinant MAO-B.
-
Substrate: Kynuramine is a suitable substrate which is converted by MAO-B to 4-hydroxyquinoline, a fluorescent product.
-
Procedure: a. Prepare a 96-well black microplate. b. Add 50 µL of various concentrations of 4-(aminomethyl)-1-phenylpyrrolidin-2-one (e.g., 0.01 µM to 100 µM) or pargyline to respective wells. c. Add 25 µL of MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C. d. Initiate the reaction by adding 25 µL of kynuramine substrate. e. Incubate for 60 minutes at 37°C. f. Stop the reaction by adding 50 µL of NaOH. g. Read the fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by non-linear regression analysis.
-
2. Protocol: Neuroprotection in an SH-SY5Y Cellular Model of PD
-
Rationale: The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study PD-related neurotoxicity.[15][16] Inducing oxidative stress with toxins like MPP+ (the active metabolite of MPTP) or 6-hydroxydopamine (6-OHDA) mimics the neurodegenerative process.[17][18] This protocol assesses the compound's ability to protect these cells from toxin-induced death.
-
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For some experiments, differentiation can be induced with retinoic acid to obtain a more neuron-like phenotype.[18]
-
Pre-treatment: Seed cells in a 96-well plate. Once they reach ~70% confluency, pre-treat with various concentrations of 4-(aminomethyl)-1-phenylpyrrolidin-2-one (e.g., 1 µM to 50 µM) for 24 hours.
-
Toxin Challenge: After pre-treatment, expose the cells to a pre-determined toxic concentration of MPP+ (e.g., 1 mM) or 6-OHDA (e.g., 100 µM) for another 24 hours.
-
Cell Viability Assessment (MTT Assay): a. After the toxin challenge, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT. b. Incubate for 4 hours at 37°C. c. Solubilize the formazan crystals with 100 µL of DMSO. d. Read the absorbance at 570 nm.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
-
3. Protocol: α-Synuclein Aggregation Assay
-
Rationale: The aggregation of α-synuclein is a central pathological event in PD.[4] This assay determines if the compound can interfere with this process. Cellular models can utilize fluorescently tagged α-synuclein or pre-formed fibrils (PFFs) to induce aggregation.[4][19]
-
Methodology (Cell-based):
-
Model: Use an SH-SY5Y cell line stably overexpressing fluorescently tagged α-synuclein (e.g., α-synuclein-RFP).[4]
-
Treatment: Pre-treat cells with the test compound for 24 hours.
-
Induction of Aggregation: Induce apoptosis and subsequent α-synuclein aggregation using an agent like staurosporine.[4]
-
Imaging and Analysis: a. Fix the cells after a short induction period (60-90 minutes). b. Use high-content imaging to visualize and quantify the formation of intracellular α-synuclein aggregates. c. Analyze images to determine the number and size of aggregates per cell.
-
Data Analysis: Compare the extent of aggregation in compound-treated cells versus vehicle-treated cells.
-
4. Protocol: Assessment of Mitochondrial Function
-
Rationale: Mitochondrial dysfunction is a key hallmark of PD.[3][11] This protocol evaluates if the compound can preserve mitochondrial health in the face of neurotoxic insult.
-
Methodology:
-
Model: Use the same SH-SY5Y cell model as in the neuroprotection assay.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: a. After treatment with the compound and toxin, incubate cells with a fluorescent dye like JC-1 or TMRM. b. JC-1 forms red fluorescent aggregates in healthy mitochondria with high ΔΨm and exists as green fluorescent monomers in the cytoplasm of cells with depolarized mitochondria. c. Analyze the ratio of red to green fluorescence using a fluorescence plate reader or flow cytometry.
-
Cellular ATP Level Measurement: a. Following treatment, lyse the cells. b. Use a commercial luciferase-based ATP assay kit to measure cellular ATP levels according to the manufacturer's instructions. c. Read luminescence on a plate reader.
-
Data Analysis: Normalize data to the control group and compare the effects of the compound in toxin-treated cells.
-
Part B: In Vivo Evaluation
1. Protocol: MPTP Mouse Model of Parkinson's Disease
-
Rationale: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used and well-characterized toxin-based model that recapitulates many features of PD, including the loss of dopaminergic neurons in the substantia nigra.[20][21][22]
-
Methodology:
-
Animals: Use male C57BL/6 mice, which are known to be susceptible to MPTP toxicity.[22]
-
Dosing Regimen: a. Administer 4-(aminomethyl)-1-phenylpyrrolidin-2-one via oral gavage or intraperitoneal (i.p.) injection daily for a pre-treatment period (e.g., 7-14 days). b. On specified days, administer MPTP (e.g., 20-30 mg/kg, i.p.) for several consecutive days.[2] Continue the compound administration throughout the MPTP treatment period and for a set duration afterward. c. Include a vehicle control group, an MPTP-only group, and a compound-only group.
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
2. Protocol: Behavioral Assessments
-
Rationale: To assess if the compound can prevent or rescue the motor deficits induced by MPTP.
-
Methodology:
-
Rotarod Test: a. This test measures motor coordination and balance. b. Place mice on an accelerating rotating rod and record the latency to fall. c. Test mice at baseline before MPTP treatment and at several time points after treatment.
-
Open Field Test: a. This test assesses general locomotor activity and exploratory behavior. b. Place mice in an open arena and use video tracking software to measure total distance traveled, speed, and time spent in the center versus the periphery.
-
Data Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare behavioral performance between treatment groups.
-
3. Protocol: Post-mortem Brain Tissue Analysis
-
Rationale: To provide direct evidence of neuroprotection and to investigate the underlying mechanisms in the brain.
-
Methodology:
-
Tissue Collection: At the end of the study, euthanize mice and perfuse with saline followed by 4% paraformaldehyde. Collect brains for immunohistochemistry or dissect specific regions (striatum, midbrain) for neurochemical analysis.
-
Immunohistochemistry (IHC): a. Section the brains and stain for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra and striatum. b. Stain for Iba1 (microglia) and GFAP (astrocytes) to assess neuroinflammation. c. Use stereological methods for unbiased cell counting.
-
Neurochemical Analysis (HPLC): a. Homogenize striatal tissue. b. Use High-Performance Liquid Chromatography (HPLC) with electrochemical detection to measure the levels of dopamine and its metabolites (DOPAC, HVA).
-
Data Analysis: Compare the number of TH-positive cells, neuroinflammatory markers, and dopamine levels across the different treatment groups.
-
V. Data Presentation and Expected Outcomes
The quantitative data generated from these protocols should be summarized in clear, structured tables for easy comparison and interpretation.
Table 1: Expected In Vitro Results Summary
| Assay | Parameter Measured | Expected Outcome for an Effective Compound |
| MAO-B Inhibition | IC50 (µM) | Low micromolar or nanomolar IC50 value |
| Neuroprotection | % Cell Viability (vs. Toxin) | Significant increase in cell viability |
| α-Synuclein Aggregation | % Reduction in Aggregates | Significant decrease in aggregate number/size |
| Mitochondrial Function | % of Control ΔΨm and ATP | Preservation of mitochondrial membrane potential and ATP levels |
Table 2: Expected In Vivo Results Summary
| Assay | Parameter Measured | Expected Outcome for an Effective Compound |
| Rotarod Test | Latency to Fall (seconds) | Significant improvement compared to MPTP group |
| TH+ Cell Count | % of Control Neurons | Significant preservation of dopaminerigic neurons |
| Striatal Dopamine | % of Control Levels | Significant restoration of dopamine levels |
| Neuroinflammation | Iba1/GFAP Immunoreactivity | Significant reduction in microglial and astrocyte activation |
VI. Potential Signaling Pathways and Mechanisms
The following diagram illustrates the potential multi-target mechanism of action of 4-(aminomethyl)-1-phenylpyrrolidin-2-one in a dopaminergic neuron, based on the proposed hypotheses.
Caption: Hypothesized multi-target mechanism of 4-(aminomethyl)-1-phenylpyrrolidin-2-one.
VII. Conclusion
The investigation of 4-(aminomethyl)-1-phenylpyrrolidin-2-one for Parkinson's disease is founded on a strong scientific premise derived from the known pharmacology of its structural class. Its potential to act on multiple fronts—by inhibiting MAO-B, providing direct neuroprotection, and possibly mitigating α-synuclein aggregation and neuroinflammation—makes it a compelling candidate for preclinical development. The protocols and workflow detailed in this guide provide a rigorous and comprehensive framework for elucidating its therapeutic potential. Successful outcomes from this research program could pave the way for the development of a novel, disease-modifying therapy for Parkinson's disease.
VIII. References
-
Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, О., & Georgiyants, V. (n.d.). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. Retrieved January 25, 2026, from
-
(1993). 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a new class of monoamine oxidase B inactivators. J Enzyme Inhib. Retrieved January 25, 2026, from
-
Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, O., & Georgiyants, V. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ResearchGate. Retrieved January 25, 2026, from
-
Le, T. T., Nguyen, T. H. D., Nguyen, T. N., Nguyen, T. T. T., Tran, T. H., & Vo, T. V. (2024). Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. PMC - NIH. Retrieved January 25, 2026, from
-
(2010). Assays for α-synuclein aggregation. PubMed. Retrieved January 25, 2026, from
-
(n.d.). Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications. MDPI. Retrieved January 25, 2026, from [Link]
-
Dauer, W., & Przedborski, S. (2023). Mitochondrial dysfunction in Parkinson's disease – a key disease hallmark with therapeutic potential. PMC - PubMed Central. Retrieved January 25, 2026, from [Link]
-
Meredith, G. E., & Sonsalla, P. K. (n.d.). MPTP Mouse Models of Parkinson's Disease: An Update. PMC - PubMed Central. Retrieved January 25, 2026, from [Link]
-
Rocha, N. P., de Miranda, A. S., & Teixeira, A. L. (n.d.). Insights into Neuroinflammation in Parkinson's Disease: From Biomarkers to Anti-Inflammatory Based Therapies. PMC - PubMed Central. Retrieved January 25, 2026, from [Link]
-
(n.d.). MPTP. Wikipedia. Retrieved January 25, 2026, from [Link]
-
(n.d.). MPTP Mouse Model of Parkinson's Disease. Melior Discovery. Retrieved January 25, 2026, from [Link]
-
(n.d.). Parkinson's Disease In Vitro Models. Scantox. Retrieved January 25, 2026, from [Link]
-
Kim, Y.-S., Lee, S.-D., & Kim, D.-H. (2024). Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata. MDPI. Retrieved January 25, 2026, from [Link]
-
(n.d.). Mitochondrial Dysfunction in Parkinson's Disease: From Mechanistic Insights to Therapy. Retrieved January 25, 2026, from [Link]
-
Chen, Y.-R., Chang, K.-H., & Chen, C.-M. (n.d.). Biomarker of Neuroinflammation in Parkinson's Disease. MDPI. Retrieved January 25, 2026, from [Link]
-
(n.d.). α-synuclein aggregation assay. Innoprot Parkinson's Disease Models. Retrieved January 25, 2026, from [Link]
-
Carrieri, A., Carocci, A., Catalano, A., Contino, M., Corbo, F., Franchini, C., Lentini, G., Matyja, K., & Waszkielewicz, A. M. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ResearchGate. Retrieved January 25, 2026, from [Link]
-
Langston, J. W., Irwin, I., Langston, E. B., & Forno, L. S. (1984). Pargyline prevents MPTP-induced parkinsonism in primates. PubMed. Retrieved January 25, 2026, from [Link]
-
Prasuhn, J., Kasten, M., & Klein, C. (n.d.). Targeting Mitochondrial Impairment in Parkinson's Disease: Challenges and Opportunities. PMC - PubMed Central. Retrieved January 25, 2026, from [Link]
-
(n.d.). In vitro Models of Neurodegenerative Diseases. Frontiers. Retrieved January 25, 2026, from [Link]
-
Bakulina, O., Dar'in, D., & Krasavin, M. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. Retrieved January 25, 2026, from [Link]
-
Wang, Y., Zhang, Y., & Liu, Y. (n.d.). Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein. PMC - PubMed Central. Retrieved January 25, 2026, from [Link]
-
(n.d.). α-Synuclein Expression and Aggregation Quantification. Charles River Laboratories. Retrieved January 25, 2026, from [Link]
-
(n.d.). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. Retrieved January 25, 2026, from [Link]
-
(n.d.). MPTP Mouse Model of Parkinson's Disease. Creative Biolabs. Retrieved January 25, 2026, from [Link]
-
(n.d.). Melatonin as a Guardian of Mitochondria: Mechanisms and Therapeutic Potential in Neurodegenerative Diseases. MDPI. Retrieved January 25, 2026, from [Link]
-
Hosseinzadeh, Z., & Ramazani, A. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Retrieved January 25, 2026, from [Link]
-
(2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Retrieved January 25, 2026, from [Link]
-
Meredith, G. E., & Sonsalla, P. K. (2011). MPTP mouse models of Parkinson's disease: an update. SciSpace. Retrieved January 25, 2026, from [Link]
-
(n.d.). Comprehensive Perspectives on Experimental Models for Parkinson's Disease. PMC. Retrieved January 25, 2026, from [Link]
-
Shome, A., & Talukdar, A. (n.d.). Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview. Shome - Current Medicinal Chemistry. Retrieved January 25, 2026, from [Link]
-
(n.d.). In vitro neuroprotection on SH-SY5Y cells simulated oxidative stress.... ResearchGate. Retrieved January 25, 2026, from [Link]
-
(n.d.). Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A Systematic Review. Frontiers. Retrieved January 25, 2026, from [Link]
-
(n.d.). Parkinson's Disease In Vitro Assays. Charles River Laboratories. Retrieved January 25, 2026, from [Link]
-
(2025). Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. PubMed. Retrieved January 25, 2026, from [Link]
-
(2022). Study Explores New Way to Monitor Neuroinflammation. Parkinson's News Today. Retrieved January 25, 2026, from [Link]
-
Lopes, F. M., Londero, G. F., de Medeiros, L. M., da Motta, L. L., Behr, G. A., de Oliveira, V. A., Ibrahim, M., Moreira, J. C. F., Porciúncula, L. de O., da Rocha, J. B. T., & Klamt, F. (2012). Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine. PubMed. Retrieved January 25, 2026, from [Link]
-
(n.d.). US2952688A - Synthesis of pyrrolidine. Google Patents. Retrieved January 25, 2026, from
-
(2024). Parkinson's and Mitohormesis. YouTube. Retrieved January 25, 2026, from [Link]
-
(2021). MPTP-induced mouse model of Parkinson's disease: A promising direction of therapeutic strategies. Biomolecules and Biomedicine. Retrieved January 25, 2026, from [Link]
-
(n.d.). Alpha-Synuclein Aggregation Assay Service. Creative Biolabs. Retrieved January 25, 2026, from [Link]
-
(n.d.). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed. Retrieved January 25, 2026, from [Link]
-
(n.d.). Genetic Imaging of Neuroinflammation in Parkinson's Disease: Recent Advancements. PMC - PubMed Central. Retrieved January 25, 2026, from [Link]
-
(n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS - Unipa. Retrieved January 25, 2026, from [Link]
-
Rigo, B., Couturier, D., & Outurquin, F. (2025). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. ResearchGate. Retrieved January 25, 2026, from [Link]
-
(2024). Role of Bioactives in Neurodegenerative Diseases. PMC - NIH. Retrieved January 25, 2026, from [Link]
-
(n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. Retrieved January 25, 2026, from [Link]
Sources
- 1. Comprehensive Perspectives on Experimental Models for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial dysfunction in Parkinson’s disease – a key disease hallmark with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. journals.uran.ua [journals.uran.ua]
- 6. researchgate.net [researchgate.net]
- 7. 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a new class of monoamine oxidase B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinsons Disease: An Overview - Shome - Current Medicinal Chemistry [rjpbr.com]
- 10. iris.unipa.it [iris.unipa.it]
- 11. Frontiers | Mitochondrial Dysfunction in Parkinson’s Disease: From Mechanistic Insights to Therapy [frontiersin.org]
- 12. Insights into Neuroinflammation in Parkinson's Disease: From Biomarkers to Anti-Inflammatory Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic Imaging of Neuroinflammation in Parkinson’s Disease: Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pargyline prevents MPTP-induced parkinsonism in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protective Effects on Neuronal SH-SY5Y Cells and Antioxidant Activity of Enzymatic Hydrolyzate from Silkworms Fed the Leaves of Cudrania tricuspidata | MDPI [mdpi.com]
- 17. criver.com [criver.com]
- 18. Evaluation of the neurotoxic/neuroprotective role of organoselenides using differentiated human neuroblastoma SH-SY5Y cell line challenged with 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. neuros.creative-biolabs.com [neuros.creative-biolabs.com]
- 20. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MPTP - Wikipedia [en.wikipedia.org]
- 22. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-(Aminomethyl)-1-phenylpyrrolidin-2-one Synthesis
Welcome to our dedicated technical support center for the synthesis of 4-(aminomethyl)-1-phenylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges in achieving optimal yields during this multi-step synthesis. We will explore common pitfalls and provide scientifically grounded solutions to enhance the efficiency and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My overall yield is significantly lower than expected. What are the most common causes?
Low overall yield in a multi-step synthesis can be attributed to inefficiencies at one or more stages. For the synthesis of 4-(aminomethyl)-1-phenylpyrrolidin-2-one, the most critical steps to scrutinize are the initial cyclization to form the pyrrolidinone ring and the final reduction to the amine.
Possible Cause 1: Incomplete Cyclization of the Lactam Ring
The formation of the 1-phenylpyrrolidin-2-one ring is a crucial step that can be prone to incomplete reaction. This is often due to suboptimal reaction conditions.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration. It has been experimentally determined that increasing the heating time up to 10 hours in the initial stages can significantly improve the yield.[1]
-
Water Removal: The cyclization reaction often involves the removal of water. Using a Dean-Stark apparatus or other effective water removal techniques is critical to drive the equilibrium towards product formation.[1]
-
Purity of Starting Materials: Impurities in the starting materials, such as itaconic acid and phenylamine (aniline), can interfere with the reaction. Ensure the purity of your reagents before starting the synthesis.
-
Possible Cause 2: Inefficient Reduction of the Intermediate
The conversion of the precursor to the final aminomethyl product often involves a reduction step, which can be a source of yield loss.
-
Troubleshooting:
-
Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst (e.g., Raney Nickel) is active.[2] Improper storage or handling can lead to deactivation.
-
Hydrogen Pressure: For hydrogenation reactions, the pressure of hydrogen gas can be a critical parameter. For instance, conducting the hydrogenation under a hydrogen pressure of 1.5 atmospheres has been shown to improve yields.[1]
-
Choice of Reducing Agent: Depending on the synthetic route, other reducing agents might be employed. Ensure the chosen reagent is appropriate for the specific functional group being reduced and that it is used in the correct stoichiometric amount.
-
Question 2: I am observing the formation of significant side products. What are the likely side reactions and how can I minimize them?
Side product formation is a common challenge that can significantly reduce the yield of the desired product. Understanding the potential side reactions is key to mitigating them.
Potential Side Reactions:
-
Polymerization: Under certain conditions, starting materials or intermediates can undergo polymerization, leading to a complex mixture of high molecular weight species.
-
Incomplete Amidation: During the cyclization step, incomplete reaction can lead to the presence of unreacted starting materials or intermediate amic acids.
-
Over-reduction: In the final reduction step, if the conditions are too harsh, other functional groups in the molecule could potentially be reduced.
Minimizing Side Reactions:
-
Control of Reaction Conditions: Strictly adhere to the recommended reaction temperatures and times. Overheating can often lead to polymerization or degradation.
-
Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other unwanted side reactions.
-
Purification of Intermediates: Purifying the intermediates at each stage of the synthesis can prevent the carry-over of impurities that may catalyze side reactions in subsequent steps.[1]
Visualizing the Synthetic Pathway and Troubleshooting Logic
To provide a clearer understanding of the synthesis and the points of potential failure, the following diagrams illustrate a common synthetic route and a troubleshooting workflow.
Caption: A generalized synthetic pathway for 4-(Aminomethyl)-1-phenylpyrrolidin-2-one.
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Question 3: My final product is difficult to purify. What are the best practices for purification?
Purification is a critical final step to obtain a high-purity product, and challenges here can lead to perceived low yields.
Purification Strategy:
-
Column Chromatography: This is a standard and effective method for separating the desired product from impurities. The choice of eluent is crucial for good separation. A common solvent system is a mixture of ethyl acetate and methanol.[3]
-
Acid-Base Extraction: Given that the final product is an amine, it can be protonated to form a water-soluble salt. This property can be exploited for purification.
-
Dissolve the crude product in a suitable organic solvent.
-
Extract with an acidic aqueous solution (e.g., dilute HCl). The amine will move to the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer (e.g., with NaOH or K2CO3) to deprotonate the amine, causing it to precipitate or be extractable with an organic solvent.
-
Extract the free amine with an organic solvent, dry the organic layer, and evaporate the solvent.[1]
-
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.
Table 1: Recommended Purification Parameters
| Purification Method | Key Parameters |
| Column Chromatography | Stationary Phase: Silica gel. Mobile Phase: Gradients of ethyl acetate and methanol can be effective.[3] |
| Acid-Base Extraction | Acidification: Dilute HCl (e.g., 5%) is commonly used.[1] Basification: NaOH or K2CO3 to a pH > 10. |
| Recrystallization | Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. |
Alternative Synthetic Approaches to Consider
If you continue to face significant challenges with your current synthetic route, it may be worthwhile to consider alternative methods.
Gabriel Synthesis
The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides.[4][5][6][7] This could be adapted to introduce the aminomethyl group.
-
Preparation of a Halomethyl Intermediate: The pyrrolidinone ring would first be synthesized with a halomethyl group (e.g., bromomethyl or chloromethyl) at the 4-position.
-
Reaction with Potassium Phthalimide: The halomethyl intermediate is then reacted with potassium phthalimide.
-
Hydrazinolysis: The resulting phthalimide is cleaved with hydrazine to release the primary amine.[5]
Reductive Amination
Reductive amination is another powerful method for forming amines.[8][9]
-
Synthesis of a 4-Formylpyrrolidinone: The synthesis would target an intermediate with an aldehyde group at the 4-position.
-
Reaction with Ammonia and a Reducing Agent: The aldehyde is then reacted with ammonia in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to form the aminomethyl group.
Conclusion
Troubleshooting low yield in the synthesis of 4-(aminomethyl)-1-phenylpyrrolidin-2-one requires a systematic approach. By carefully analyzing each step of the reaction, from the initial cyclization to the final purification, and by understanding the underlying chemical principles, it is possible to identify and address the root causes of inefficiency. This guide provides a framework for this analysis, offering practical solutions to common problems encountered in the laboratory.
References
-
Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, 4(50), 23–34. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]
-
Nguyen, T. L., et al. (2017). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 13, 2536–2546. [Link]
-
Detsi, A., et al. (2009). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 14(12), 5129–5141. [Link]
-
Imamaliyev, A. R., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(15), 5779. [Link]
- Google Patents. (1979).
-
MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrrolidones via reductive amination of LA. [Link]
-
Master Organic Chemistry. (2025). The Gabriel Synthesis For Making Primary Amines. [Link]
-
ResearchGate. (2018). Review In Lactam Compounds ((Methods of Preparation, Reactions, Applications, Activity)). [Link]
-
Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. [Link]
-
Organic Chemistry Portal. (n.d.). Lactam synthesis. [Link]
-
European Patent Office. (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. [Link]
-
National Institutes of Health. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. [Link]
- Google Patents. (2012). Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine.
-
Royal Society of Chemistry. (n.d.). Recent advances in β-lactam synthesis. [Link]
-
Organic Reactions. (n.d.). The Synthesis of β-Lactams. [Link]
-
ResearchGate. (n.d.). Controlled experiments for reductive amination of LA into pyrrolidinone. [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. [Link]
-
National Institutes of Health. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. [Link]
-
YouTube. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. [Link]
-
ChemRxiv. (n.d.). Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. [Link]
-
PubMed. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. [Link]
Sources
- 1. journals.uran.ua [journals.uran.ua]
- 2. CA1047041A - Process for the preparation of 2-aminomethyl-pyrrolidine - Google Patents [patents.google.com]
- 3. orgsyn.org [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Safer Synthesis of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one
Welcome to the technical support center for the synthesis of 4-(aminomethyl)-1-phenylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals seeking to replace hazardous reagents with safer, more sustainable alternatives without compromising experimental outcomes. As Senior Application Scientists, we provide not only protocols but also the rationale and troubleshooting insights gleaned from extensive experience in synthetic chemistry.
The conventional synthesis of 4-(aminomethyl)-1-phenylpyrrolidin-2-one often involves the reduction of the corresponding nitrile precursor, 4-(cyanomethyl)-1-phenylpyrrolidin-2-one. A common reagent for this transformation is Lithium Aluminum Hydride (LiAlH₄), a potent but notoriously hazardous reducing agent. This guide details a robust and safer alternative using catalytic hydrogenation and addresses the common challenges encountered when transitioning to this greener methodology.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with using Lithium Aluminum Hydride (LiAlH₄) in our synthesis?
A1: Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent, but its high reactivity poses significant safety risks.[1][2][3][4] The primary hazards include:
-
Extreme Reactivity with Water: LiAlH₄ reacts violently with water and other protic solvents (e.g., alcohols, acids) to release hydrogen gas.[3][5] This reaction is highly exothermic and can lead to fires or explosions, especially in a sealed system.
-
Pyrophoric Nature: LiAlH₄ is pyrophoric, meaning it can ignite spontaneously in air, particularly in the presence of moisture.[6]
-
Severe Corrosivity: Contact with skin and eyes causes severe chemical burns.[1][2][3] Inhalation can lead to irritation and damage to the respiratory tract.[1]
-
Difficult Quenching: The process of neutralizing excess LiAlH₄ after the reaction (work-up) is itself hazardous and must be performed with extreme care under controlled cooling to manage the vigorous evolution of hydrogen gas.
Q2: What is the recommended safer alternative to LiAlH₄ for reducing the nitrile precursor to 4-(aminomethyl)-1-phenylpyrrolidin-2-one?
A2: The most viable and widely adopted safer alternative is catalytic hydrogenation . This method involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst. For this specific transformation, Raney Nickel is a highly effective and economical catalyst.[7][8] This approach eliminates the risks associated with pyrophoric hydrides and aqueous work-ups of reactive metal salts.
Q3: Why is catalytic hydrogenation considered a "greener" or more sustainable chemical process?
A3: Catalytic hydrogenation aligns with the principles of green chemistry for several reasons:
-
Atom Economy: The reaction theoretically involves the addition of hydrogen atoms, resulting in high atom economy with minimal waste.
-
Reduced Hazard: It avoids the use of dangerously reactive and pyrophoric reagents like LiAlH₄.[1][3]
-
Catalyst Reusability: Heterogeneous catalysts like Raney Nickel can often be recovered and reused, reducing waste and cost.[6]
-
Benign Byproducts: The primary byproduct is typically excess hydrogen, which can be safely vented, and potentially ammonia, which can be scrubbed. This contrasts with the reactive aluminum salts generated from LiAlH₄, which require careful quenching and disposal.[9]
Alternative Synthesis Pathway Overview
The diagram below illustrates the shift from a hazardous LiAlH₄-based reduction to a safer catalytic hydrogenation pathway for synthesizing the target molecule from its nitrile precursor.
Caption: Comparison of hazardous vs. safer synthetic routes.
Troubleshooting Guide for Catalytic Hydrogenation
Switching methodologies can present unique challenges. This section addresses specific issues you may encounter during the catalytic hydrogenation of 4-(cyanomethyl)-1-phenylpyrrolidin-2-one.
Q1: My hydrogenation reaction is very slow or appears to have stalled. What are the likely causes?
A1: Several factors can inhibit a catalytic hydrogenation reaction. Consider the following troubleshooting steps:
-
Catalyst Activity: The Raney Nickel catalyst may be inactive. Ensure you are using a fresh, active batch. Raney Nickel is typically stored as a slurry in water or another solvent; ensure it has not been improperly handled or exposed to air for extended periods, which can cause deactivation.
-
Catalyst Poisoning: The catalyst surface can be "poisoned" by impurities in the starting material, solvent, or hydrogen gas. Common poisons for nickel catalysts include sulfur compounds, halides, and strong coordinating ligands. Purify the nitrile precursor by recrystallization or chromatography if you suspect impurities.
-
Insufficient Hydrogen Pressure: The reaction rate is dependent on hydrogen pressure. Ensure your system is properly sealed and maintaining the target pressure (typically 50-100 psi for this type of reduction). Check for leaks in your hydrogenation apparatus.
-
Poor Mass Transfer: The reaction occurs at the catalyst surface. Ensure vigorous stirring or agitation to keep the catalyst suspended and facilitate contact between the catalyst, substrate, and dissolved hydrogen.
Q2: I'm observing the formation of significant amounts of secondary amine byproducts. How can I improve the selectivity for the primary amine?
A2: The formation of secondary amines is a known side reaction in nitrile hydrogenation.[8][9] It occurs when the initially formed primary amine reacts with an intermediate imine species. To suppress this:
-
Add Ammonia: Conducting the reaction in a solvent saturated with ammonia (e.g., ethanolic ammonia) is highly effective. The excess ammonia shifts the equilibrium away from the formation of the secondary imine intermediate, thereby favoring the desired primary amine product.[9]
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of the side reaction more than the primary reaction, improving selectivity.
-
Optimize Catalyst Choice: While Raney Nickel is robust, other catalysts like Raney Cobalt or specific rhodium catalysts can sometimes offer higher selectivity for primary amines, albeit at a higher cost.[10]
Q3: The Raney Nickel catalyst is pyrophoric. How do I handle it safely during setup and work-up?
A3: While safer than LiAlH₄, Raney Nickel requires careful handling.[6]
-
Handling: Always handle Raney Nickel as a slurry under a solvent (e.g., water, ethanol). Never allow the catalyst to dry in the open air , as it can ignite spontaneously.
-
Transfer: When adding the catalyst to the reaction vessel, do so under an inert atmosphere (e.g., nitrogen or argon) to minimize air contact.
-
Filtration: After the reaction, filter the catalyst carefully. Keep the filter cake wet with solvent at all times. A common method is to filter through a pad of Celite® or another filter aid.
-
Deactivation: Before disposal, the recovered catalyst should be deactivated. This is typically done by slowly and carefully adding it to a dilute acid solution (e.g., 1 M HCl) in a well-ventilated fume hood to quench its activity.
Data Summary: Reagent and Process Comparison
| Parameter | Hazardous Method: LiAlH₄ Reduction | Safer Method: Catalytic Hydrogenation |
| Primary Reagent | Lithium Aluminum Hydride (LiAlH₄) | Hydrogen Gas (H₂) |
| Catalyst/Co-reagent | None | Raney® Nickel |
| Typical Yield | 70-85% | 80-95% |
| Reaction Temp. | 0 °C to Room Temperature | Room Temperature to 50 °C |
| Pressure | Atmospheric | 50-100 psi (elevated) |
| Key Safety Hazard | Extreme - Pyrophoric, violent reaction with water[1][3] | Moderate - Flammable gas, pyrophoric catalyst (if dry)[6] |
| Work-up Procedure | Hazardous multi-step quenching | Simple filtration of catalyst |
| Waste Stream | Aluminum salts, organic solvents | Recoverable catalyst, organic solvents |
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol details the reduction of 4-(cyanomethyl)-1-phenylpyrrolidin-2-one to 4-(aminomethyl)-1-phenylpyrrolidin-2-one.
Materials:
-
4-(cyanomethyl)-1-phenylpyrrolidin-2-one
-
Raney® Nickel (50% slurry in water)
-
Ethanol (anhydrous) or Methanol
-
Ammonia gas or 7N solution in Methanol
-
Hydrogen gas (high purity)
-
Celite® 545 (or similar filter aid)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Workflow Diagram:
Caption: Step-by-step workflow for catalytic hydrogenation.
Step-by-Step Procedure:
-
Vessel Preparation: To a suitable high-pressure hydrogenation vessel, add 4-(cyanomethyl)-1-phenylpyrrolidin-2-one (1.0 eq).
-
Solvent Addition: Add the solvent. For optimal selectivity, use a 7N solution of ammonia in methanol or ethanol (approx. 10-15 mL per gram of substrate).
-
Catalyst Addition: Under a stream of nitrogen, carefully add Raney® Nickel (approx. 10-15% by weight of the starting nitrile). The catalyst should be added as a slurry.
-
Sealing and Purging: Securely seal the reaction vessel. Purge the vessel 3-5 times with nitrogen to remove all oxygen, followed by 3-5 purges with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen to 50-100 psi. Begin vigorous stirring. The reaction is typically exothermic and may require gentle cooling to maintain the desired temperature (e.g., 25-40 °C).
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases (typically 4-12 hours).
-
Depressurization and Purging: Once complete, stop the stirring and cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel 3-5 times with nitrogen.
-
Catalyst Filtration: Open the vessel and carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Rinse the vessel and the filter cake with a small amount of the reaction solvent (e.g., methanol). Crucially, do not allow the filter cake to dry.
-
Product Isolation: Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude 4-(aminomethyl)-1-phenylpyrrolidin-2-one, which can be purified further by crystallization or chromatography if necessary.
References
-
Pyrrolidine synthesis - Organic Chemistry Portal . (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
Synthesis of New Optically Active 2-Pyrrolidinones . (2007). Molecules, 12(4), 853-866. Retrieved January 25, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors . (2024). International Journal of Molecular Sciences, 25(20), 11158. Retrieved January 25, 2026, from [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones . (2020). Beilstein Journal of Organic Chemistry, 16, 219-229. Retrieved January 25, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrrolidines . (2022). IntechOpen. Retrieved January 25, 2026, from [Link]
- Process for the preparation of 2-aminomethyl-pyrrolidine. (1979). Google Patents.
-
Lithium Aluminum Hydride Hazard Summary . (1999). New Jersey Department of Health. Retrieved January 25, 2026, from [Link]
-
Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences . (2012). Organic Letters, 14(17), 4482-4485. Retrieved January 25, 2026, from [Link]
-
Amide Reactions: Reduction of Amides to Amines using LiAlH4 . (n.d.). OrgoSolver. Retrieved January 25, 2026, from [Link]
-
Reduction of nitriles to primary amines . (n.d.). Chemguide. Retrieved January 25, 2026, from [Link]
-
Amide Reduction Mechanism by LiAlH4 . (n.d.). Chemistry Steps. Retrieved January 25, 2026, from [Link]
-
Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement . (2023). Organic Syntheses, 100, 310-325. Retrieved January 25, 2026, from [Link]
-
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation . (2013). Green Chemistry, 15(11), 3123-3129. Retrieved January 25, 2026, from [Link]
-
Catalytic Reduction of Nitriles . (2013). In Catalytic Reductions in Organic Synthesis (pp. 1-34). Retrieved January 25, 2026, from [Link]
- Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (1998). Google Patents.
-
The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney Nickel/Triethylammonium Formate . (2008). South African Journal of Chemistry, 61, 144-156. Retrieved January 25, 2026, from [Link]
-
Lithium aluminium hydride Safety Data Sheet . (2023). Fisher Scientific. Retrieved January 25, 2026, from [Link]
-
Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines . (2009). Arkivoc, 2009(11), 94-99. Retrieved January 25, 2026, from [Link]
- Process for the hydrogenation of nitriles to primary amines. (1988). Google Patents.
-
Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl . (2024). Molecules, 29(3), 565. Retrieved January 25, 2026, from [Link]
-
Raney cobalt . (2006). Organic & Biomolecular Chemistry, 4(20), 3699-3711. Retrieved January 25, 2026, from [Link]
-
Catalytic Reduction of Amides Avoiding LiAlH4 OR B2H6 . (2013). Organic Letters, 15(20), 5358-5361. Retrieved January 25, 2026, from [Link]
-
Aluminium lithium hydride Safety Data Sheet . (n.d.). Chemos GmbH & Co. KG. Retrieved January 25, 2026, from [Link]
-
Nitrile reduction . (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
-
Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst . (2021). New Journal of Chemistry, 45(3), 1398-1405. Retrieved January 25, 2026, from [Link]
-
Raney nickel . (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
-
Organic Practical Setup 9. Reduction with LiAlH4 & NaBH4 . (2015, January 4). YouTube. Retrieved January 25, 2026, from [Link]
-
Ch22: Reduction of Amides using LiAlH4 to amines . (n.d.). University of Calgary. Retrieved January 25, 2026, from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. westliberty.edu [westliberty.edu]
- 3. fishersci.fr [fishersci.fr]
- 4. chemos.de [chemos.de]
- 5. m.youtube.com [m.youtube.com]
- 6. Raney nickel - Wikipedia [en.wikipedia.org]
- 7. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 8. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. pubs.rsc.org [pubs.rsc.org]
Overcoming challenges in the chiral separation of pyrrolidine derivatives
Welcome to the technical support center for the chiral separation of pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of resolving enantiomers of this critical structural motif. Pyrrolidine and its derivatives are foundational components in a vast number of pharmaceuticals, making their stereoisomeric purity a critical parameter for safety and efficacy.[1][2][3]
This resource provides field-proven insights, troubleshooting protocols, and in-depth explanations to empower you to overcome common challenges in your laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the chiral separation of pyrrolidine derivatives in a practical question-and-answer format.
Q1: I'm starting a new project. How do I choose the right Chiral Stationary Phase (CSP) for my pyrrolidine derivative?
A: Selecting the optimal CSP is the most critical decision in chiral method development. The choice depends on the analyte's structure and the available chromatographic modes (HPLC, SFC). For pyrrolidine derivatives, polysaccharide-based CSPs are the most successful and versatile starting point.[4][5]
Expertise & Causality: The enantioselective recognition mechanism relies on multiple, simultaneous interactions between the analyte and the chiral selector (e.g., hydrogen bonding, π-π stacking, steric hindrance, and dipole-dipole interactions). The basic nitrogen in the pyrrolidine ring is a key interaction point, but other functional groups on your derivative will dictate which CSP provides the necessary complementary interactions for separation.
-
Polysaccharide-based CSPs (Amylose and Cellulose derivatives): These are the workhorses for chiral separations. Columns like Daicel's CHIRALPAK® series and Phenomenex's Lux® series offer a broad range of selectivities. Amylose phases (e.g., CHIRALPAK IA, Lux Amylose-1) often provide different selectivity compared to cellulose phases (e.g., CHIRALCEL OD, Lux Cellulose-1), making it essential to screen both types.[5][6]
-
Cyclodextrin-based CSPs (e.g., CYCLOBOND™): These are particularly effective in reversed-phase or polar organic modes. The hydrophobic cavity of the cyclodextrin can include parts of the pyrrolidine derivative, while interactions with the derivatized rim provide chiral recognition.[7][8] They are an excellent secondary screening option if polysaccharide phases fail.
-
Supercritical Fluid Chromatography (SFC) Specifics: Chlorinated polysaccharide CSPs have demonstrated excellent performance for separating pyrrolidine derivatives under SFC conditions, offering high resolution and efficiency.[9][10]
Data-Driven CSP Selection Guide for Pyrrolidine Derivatives
| CSP Type | Common Brand Names | Primary Separation Mode(s) | Best Suited For | Key Considerations |
| Amylose Phenylcarbamates | CHIRALPAK IA/IB/IC, Lux Amylose-1 | Normal Phase, Polar Organic, SFC | Broad range of pyrrolidines, especially those with aromatic groups for π-π interactions. | Often provides excellent, but different, selectivity from cellulose phases.[5] |
| Cellulose Phenylcarbamates | CHIRALCEL OD/OJ, Lux Cellulose-1/2 | Normal Phase, Polar Organic, SFC | General-purpose screening for a wide variety of pyrrolidine structures. | The historical gold standard; extensive literature available. |
| Chlorinated Polysaccharides | Lux Cellulose-2, Lux i-Cellulose-5 | SFC, Normal Phase | Enhancing selectivity through halogen bonding interactions. Highly effective in SFC.[9] | Can provide unique selectivity where other phases fail. |
| Derivatized Cyclodextrins | CYCLOBOND I 2000 RSP, DMP | Reversed Phase, Polar Organic | Pyrrolidines with suitable size/shape to fit into the cyclodextrin cavity; good for polar analytes.[7] | Excellent for MS-compatible methods using reversed-phase conditions. |
Q2: My peaks are tailing badly. How can I improve the peak shape for my basic pyrrolidine analyte?
A: Peak tailing is the most common issue when analyzing basic compounds like pyrrolidines. The root cause is almost always undesirable secondary interactions between the basic nitrogen of your analyte and acidic residual silanol groups on the silica surface of the CSP.
Expertise & Causality: The lone pair of electrons on the pyrrolidine nitrogen readily interacts with surface silanols (Si-OH), leading to strong, non-specific binding. This causes a portion of the analyte molecules to lag behind the main chromatographic band, resulting in a tailed peak. To fix this, you must suppress this interaction.
Troubleshooting Protocol:
-
Add a Basic Mobile Phase Modifier: This is the most effective solution. Add a small concentration (typically 0.1% - 0.2%) of a basic additive to your mobile phase.[11]
-
For Normal Phase (e.g., Hexane/Ethanol): Use an amine like diethylamine (DEA) or triethylamine (TEA).
-
For Reversed Phase (e.g., Acetonitrile/Water): Use TEA or ammonium acetate as a buffer.
-
Mechanism: The additive acts as a competitive base, binding to the active silanol sites and effectively shielding them from your analyte.
-
-
Increase the Modifier Concentration: If 0.1% isn't enough, cautiously increase the concentration. Be aware that excessive amine can sometimes reduce chiral recognition by competing with the analyte for binding sites on the CSP itself.
-
Use an End-capped or Deactivated Column: Modern CSPs are often based on high-purity silica with better end-capping, but performance varies. If tailing persists, you may be using an older or lower-quality column.
Visualizing the Solution: Suppressing Silanol Interactions
Caption: Mechanism of peak tailing and its mitigation using a basic additive.
Q3: I have no separation between my enantiomers. What is my troubleshooting strategy?
A: Achieving zero separation is a common starting point. A systematic approach is required to induce enantioselectivity. Do not change multiple parameters at once.
Expertise & Causality: Enantioseparation is a thermodynamically controlled process. Resolution is governed by the difference in the free energy of binding (Δ(ΔG)) for the two enantiomers with the CSP. Your goal is to modify the system to maximize this difference. Temperature, mobile phase composition, and the CSP itself are the key levers.
Troubleshooting Workflow for No Enantioseparation
Caption: Systematic workflow for troubleshooting a lack of chiral resolution.
Detailed Steps:
-
Change the Alcohol Modifier: In normal phase, the type of alcohol used as a polar modifier has a profound impact on selectivity.[5] If you are using ethanol (EtOH), switch to isopropanol (IPA), or vice-versa. IPA is a stronger hydrogen bond acceptor and weaker donor than EtOH, which fundamentally alters the interactions driving the separation.
-
Switch to an Orthogonal CSP: If modifying the mobile phase fails, the CSP is likely not suitable. Switch to a CSP with a fundamentally different chiral selector. The most logical switch is from a cellulose-based phase to an amylose-based phase (or vice versa).
-
Vary the Temperature: Temperature affects the thermodynamics and kinetics of binding. Run the separation at a lower temperature (e.g., 10°C) and a higher temperature (e.g., 40°C). Lower temperatures often increase resolution but also increase analysis time and pressure.
-
Change the Chromatographic Mode: Switching from normal phase (NP) to polar organic (PO) mode (e.g., using 100% acetonitrile with an additive) or to SFC can completely change the selectivity profile. SFC, in particular, offers a different environment due to the properties of supercritical CO2 and is a powerful screening tool.[10][12]
-
Address Column Memory: Be aware of the "column memory effect." If the column was previously used with strong acidic or basic modifiers, they can persist for thousands of column volumes and affect your current separation.[4] If possible, use a new or dedicated column for method development to ensure robust results.
Q4: My pyrrolidine derivative lacks a UV chromophore or is too polar for HPLC. What are my options?
A: When direct analysis is challenging, pre-column derivatization is an excellent strategy. This involves reacting your analyte with a reagent to attach a new functional group, making it more amenable to separation and detection.
Expertise & Causality: Derivatization serves two main purposes:
-
Enhance Detection: A reagent containing a strong chromophore (e.g., a nitroaromatic group) is attached, allowing for sensitive UV detection.[11] Reagents with a permanently charged moiety can dramatically increase sensitivity for mass spectrometry (MS) detection.[13]
-
Improve Chromatography: The derivatization can alter the analyte's polarity and introduce new interaction sites (e.g., for hydrogen bonding or π-π stacking), which can significantly improve or even enable chiral separation on a given CSP.
Recommended Technique: Derivatization with 4-Nitrobenzoic Acid
This method converts the pyrrolidine amine into a 4-nitrobenzamide, which has a strong UV chromophore and is well-suited for separation on polysaccharide CSPs.[11]
Step-by-Step Derivatization Protocol:
-
Reagent Preparation: Prepare a solution of your pyrrolidine derivative (e.g., 1 mg/mL) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reaction Setup: In a clean vial, add 1.0 equivalent of the pyrrolidine derivative solution. Add 1.2 equivalents of 4-nitrobenzoyl chloride and 1.5 equivalents of a non-nucleophilic base like triethylamine.
-
Reaction Conditions: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or a rapid LC analysis to ensure complete consumption of the starting material.
-
Workup: Once the reaction is complete, quench with a small amount of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with a mild acid (e.g., 5% HCl) to remove excess TEA, followed by a mild base (e.g., 5% NaHCO₃) to remove unreacted acid chloride, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. The resulting crude amide can then be dissolved in the mobile phase for HPLC analysis.
Chromatographic Analysis of the Derivative: The resulting N-(4-nitrobenzoyl)pyrrolidine derivative can be effectively separated on a CSP like CHIRALCEL OD-H using a mobile phase such as n-hexane:ethanol (98:2, v/v) with 0.2% TEA.[11]
Q5: Should I use HPLC, SFC, or Capillary Electrophoresis (CE) for my separation?
A: The choice of technique depends on your specific goals, including sample properties, required speed, and whether you are performing analytical or preparative scale work.
Technique Comparison
| Feature | HPLC | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between liquid mobile phase and solid CSP.[14] | Partitioning between supercritical CO₂/co-solvent mobile phase and solid CSP.[10] | Differential migration of enantiomer-selector complexes in an electric field.[15] |
| Strengths | Highly versatile, robust, widely available, extensive literature. | Extremely fast , low organic solvent use (green), ideal for preparative scale, high efficiency.[12][16] | Requires minimal sample, high efficiency, excellent for charged/highly polar analytes. |
| Weaknesses | Higher solvent consumption and cost, longer run times than SFC. | Higher initial instrument cost, less suitable for very polar, non-soluble compounds. | Lower concentration sensitivity, less robust for complex matrices, not suitable for preparative scale. |
| Best for Pyrrolidines... | When developing a robust analytical method for QC or routine analysis. | For high-throughput screening and large-scale purification of enantiomers. | For analyzing charged pyrrolidine derivatives (e.g., acids) or when sample volume is extremely limited.[17] |
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC. [Link]
-
Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]
-
Synthesis of a New Chiral Pyrrolidine. MDPI. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
Trouble with chiral separations. Chromatography Today. [Link]
-
Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. ResearchGate. [Link]
-
Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3) - C(sp3) Coupling. PubMed. [Link]
-
Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. PubMed Central. [Link]
-
Chiral Capillary Electrophoresis With Cationic Pyrrolidinium-Beta-Cyclodextrin Derivatives as Chiral Selectors. PubMed. [Link]
-
Influence of the mobile phase composition on chiral recognition of some pyrrolidin-2-ones in the liquid chromatographic system with polysaccharide stationary phases. PubMed. [Link]
-
Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PubMed. [Link]
-
Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]
-
Unusual effects of separation conditions on chiral separations. ResearchGate. [Link]
-
Chiral Separation of Vildagliptin by Capillary Electrophoresis—The Study of Enantiomeric Complexation. MDPI. [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PubMed Central. [Link]
-
Influence of the mobile phase composition on chiral recognition of some pyrrolidin-2-ones in the liquid chromatographic system with polysaccharide stationary phases. Sci-Hub. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Influence of the mobile phase composition on chiral recognition of some pyrrolidin-2-ones in the liquid chromatographic system with polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Influence of the mobile phase composition on chiral recognition of some pyrrolidin-2-ones in the liquid chromatographic system with polysaccharide stationary phases / Journal of Chromatography A, 2007 [sci-hub.sg]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. selvita.com [selvita.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Chiral capillary electrophoresis with cationic pyrrolidinium-beta-cyclodextrin derivatives as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Effects of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one and Donepezil: A Guide for Researchers
In the quest for effective therapeutic strategies against neurodegenerative diseases, a diverse array of compounds with neuroprotective potential is under investigation. This guide provides a detailed comparison of two such agents: 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, a novel pyrrolidone derivative, and donepezil, an established acetylcholinesterase inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms of action, supported by experimental data, to inform future research and development efforts.
Introduction: The Landscape of Neuroprotection
Neurodegenerative disorders, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. A key therapeutic goal is neuroprotection, the preservation of neuronal integrity and the prevention of cell death. This can be achieved through various mechanisms, including the modulation of neurotransmitter systems, inhibition of pathological protein aggregation, reduction of oxidative stress, and suppression of inflammatory pathways.
Donepezil , a piperidine derivative, is a well-established drug for the symptomatic treatment of Alzheimer's disease.[1] Its primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] By increasing synaptic levels of acetylcholine, donepezil enhances cholinergic neurotransmission, which is crucial for cognitive function.[1]
4-(Aminomethyl)-1-phenylpyrrolidin-2-one is a newer investigational compound belonging to the pyrrolidone class of molecules, structurally related to the nootropic agent nebracetam.[2] Nootropics, often referred to as "cognitive enhancers," are substances that may improve mental functions such as memory, creativity, or motivation. The pyrrolidone structure is a common scaffold in the development of nootropic and neuroprotective agents.[2]
This guide will dissect and compare the neuroprotective profiles of these two compounds, exploring their distinct and overlapping mechanisms of action and presenting the available experimental evidence that substantiates their effects.
Mechanistic Deep Dive: A Tale of Two Pathways
The neuroprotective effects of donepezil and 4-(Aminomethyl)-1-phenylpyrrolidin-2-one stem from their interactions with different primary targets within the central nervous system.
Donepezil: Beyond Acetylcholinesterase Inhibition
While the primary therapeutic benefit of donepezil in Alzheimer's disease is attributed to its potent and selective inhibition of acetylcholinesterase, a growing body of evidence reveals a multifaceted neuroprotective profile.[1]
-
Cholinergic Enhancement: By reversibly binding to and inhibiting AChE, donepezil increases the concentration and duration of action of acetylcholine in the synaptic cleft.[1] This enhanced cholinergic signaling is not only symptomatic but may also contribute to neuroprotection by activating downstream pathways that promote neuronal survival.
-
Modulation of Amyloid-β Toxicity: Studies have shown that donepezil can attenuate the neurotoxicity induced by amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[3] Pretreatment with donepezil has been demonstrated to significantly decrease the release of lactate dehydrogenase (LDH), a marker of cell damage, in primary neuronal cultures exposed to Aβ.[3]
-
Anti-inflammatory and Anti-apoptotic Effects: Donepezil has been found to downregulate neuroinflammatory responses, including the activation of microglia and astrocytes.[4] Furthermore, it can prevent apoptosis (programmed cell death) by inhibiting the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[5] This anti-apoptotic effect has been observed in in vivo models of cholinergic depletion.
-
Sigma-1 Receptor Agonism: Donepezil also acts as an agonist at the sigma-1 (σ1) receptor, a unique intracellular chaperone protein.[6] Activation of the σ1 receptor is known to modulate intracellular calcium signaling and has been linked to neuroprotective effects against oxidative stress and glutamate-induced excitotoxicity.[6]
-
Regulation of GSK-3β and nAChRs Activity: Research suggests that donepezil's neuroprotective effects against Aβ-induced toxicity are also mediated through the regulation of glycogen synthase kinase-3β (GSK-3β) and nicotinic acetylcholine receptors (nAChRs).[7]
Figure 1: Simplified signaling pathway of Donepezil's neuroprotective mechanisms.
4-(Aminomethyl)-1-phenylpyrrolidin-2-one: A Multifaceted Nootropic Approach
The neuroprotective properties of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one are less extensively characterized than those of donepezil. However, research on this compound and its parent molecule, nebracetam, points to several key mechanisms.
-
Muscarinic M1 Receptor Agonism: A primary proposed mechanism of action for nebracetam and its derivatives is the agonism of the muscarinic M1 acetylcholine receptor.[2] M1 receptors are highly expressed in the hippocampus and cortex, regions critical for learning and memory. Their activation can initiate signaling cascades that promote neuronal survival and synaptic plasticity.
-
Monoamine Oxidase B (MAO-B) Inactivation: A significant finding is that 4-(Aminomethyl)-1-phenylpyrrolidin-2-one and a related methoxy-substituted analog inactivate monoamine oxidase B (MAO-B).[8] MAO-B is an enzyme that degrades neurotransmitters, including dopamine. Its inhibition can increase dopamine levels and has been shown to be a therapeutic strategy in neurodegenerative diseases like Parkinson's disease. The inactivation of MAO-B also reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative stress.
-
Noradrenergic System Modulation: Studies on nebracetam suggest that it can enhance noradrenergic function in the hippocampus.[9][10] The noradrenergic system plays a role in attention, arousal, and memory, and its dysfunction has been implicated in cognitive decline.
-
NMDA Receptor-Mediated Neurotoxicity Prevention: Nebracetam has been shown to protect against N-methyl-D-aspartate (NMDA) receptor-mediated neurotoxicity.[10] Overactivation of NMDA receptors leads to excessive calcium influx and subsequent neuronal death, a process known as excitotoxicity, which is a common pathway in many neurodegenerative conditions.
Figure 2: Proposed neuroprotective mechanisms of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one.
Comparative Efficacy: A Look at the Experimental Data
A direct head-to-head comparison of the neuroprotective efficacy of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one and donepezil is limited by the disparity in the volume of published research. Donepezil, as an approved drug, has been extensively studied in both preclinical and clinical settings. In contrast, 4-(Aminomethyl)-1-phenylpyrrolidin-2-one is an earlier-stage investigational compound with more limited publicly available data.
The following tables summarize the available experimental data for each compound across key neuroprotective parameters.
Table 1: In Vitro Neuroprotective Effects
| Parameter Assessed | 4-(Aminomethyl)-1-phenylpyrrolidin-2-one / Nebracetam | Donepezil |
| Cell Viability (vs. Toxin) | Nebracetam (10⁻⁵ and 10⁻⁴ M) completely protected against L-glutamate and NMDA-induced dopaminergic impairment in rat striatal slices.[10] | Pretreatment with donepezil (0.1, 1, and 10 µM) significantly decreased LDH release in a concentration-dependent manner in primary cortical neurons exposed to oxygen-glucose deprivation and Aβ toxicity.[3] In PC12 cells exposed to 20 µM Aβ₂₅₋₃₅, pretreatment with donepezil increased cell viability.[11] |
| MAO-B Inhibition | Inactivated monoamine oxidase B.[8] Specific IC₅₀ value not readily available in the searched literature. | Not a primary mechanism of action. |
| Anti-apoptotic Activity | Data not readily available. | Donepezil treatment reduced caspase-3 activation in in vivo models of cholinergic depletion.[5] |
Table 2: In Vivo Neuroprotective and Cognitive Effects
| Animal Model | 4-(Aminomethyl)-1-phenylpyrrolidin-2-one / Nebracetam | Donepezil |
| Ischemic Stroke Model | Nebracetam (50 and 100 mg/kg, p.o.) dose-dependently protected against ischemic delayed neuronal damage in the hippocampus of stroke-prone spontaneously hypertensive rats.[12] | In a rat model of cardiac ischemia/reperfusion injury, donepezil showed neuroprotective effects against brain injury and Alzheimer's-like pathology.[13] |
| Cholinergic Deficit Model | Nebracetam reversed scopolamine-induced disruption of spatial cognition, indicating a cholinergic enhancing effect.[9][10] | Donepezil pre-treatment improved working memory and spatial discrimination in a rat model of cholinergic depletion induced by 192-IgG-saporin.[] |
| Cognitive Enhancement | Nebracetam has been reported to improve linguistic learning and memory in patients with dementia.[2] | Donepezil treatment (3 mg/kg) significantly prevented scopolamine-induced memory impairment in mice.[15] |
Experimental Protocols: A Guide to Methodologies
To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments used to assess the neuroprotective effects of these compounds.
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
This colorimetric assay is used to determine the level of AChE inhibition.
Figure 4: Workflow for the MTT Neuroprotection Assay.
Protocol:
-
Cell Culture:
-
Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound (4-(Aminomethyl)-1-phenylpyrrolidin-2-one or donepezil) or vehicle control for a specified period (e.g., 24 hours).
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., amyloid-beta oligomers, glutamate, or H₂O₂) and incubate for an appropriate duration.
-
-
MTT Assay:
-
Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the control (untreated, non-toxin-exposed) cells.
-
Measurement of Oxidative Stress (Malondialdehyde - MDA Assay)
This assay quantifies the levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress.
Protocol:
-
Sample Preparation:
-
Homogenize brain tissue in a suitable lysis buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further lipid peroxidation during the assay.
-
Centrifuge the homogenate and collect the supernatant.
-
-
Assay Procedure:
-
To a microcentrifuge tube, add 100 µL of the sample supernatant.
-
Add 200 µL of thiobarbituric acid (TBA) reagent (a solution of TBA in an acidic medium).
-
Incubate the mixture at 95°C for 60 minutes. This allows the MDA in the sample to react with TBA to form a pink-colored complex.
-
Cool the samples on ice to stop the reaction.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to a new 96-well plate.
-
-
Data Analysis:
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.
-
Normalize the MDA levels to the protein concentration of the sample.
-
Conclusion and Future Directions
This comparative guide highlights the distinct yet potentially complementary neuroprotective profiles of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one and donepezil. Donepezil is a well-established therapeutic with a primary cholinergic mechanism of action, supplemented by a range of other neuroprotective effects that contribute to its clinical efficacy. 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, on the other hand, represents a promising investigational compound with a multimodal mechanism that includes muscarinic M1 receptor agonism and, notably, MAO-B inactivation.
The MAO-B inhibitory activity of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one is a particularly compelling feature, as it suggests a potential to not only enhance neurotransmission but also to directly combat oxidative stress, a key pathological driver in many neurodegenerative diseases.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head in vitro and in vivo studies are crucial to directly compare the neuroprotective potency and efficacy of these two compounds under identical experimental conditions.
-
Quantitative Analysis of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one: There is a pressing need for more quantitative data on the neuroprotective effects of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, including IC₅₀ values for MAO-B inhibition and dose-response curves in various neurotoxicity models.
-
Exploration of Synergistic Effects: Given their different primary mechanisms of action, investigating the potential for synergistic neuroprotective effects when these compounds are used in combination could be a fruitful area of research.
By continuing to explore the mechanisms and efficacy of both established and novel neuroprotective agents, the scientific community can pave the way for the development of more effective and targeted therapies for devastating neurodegenerative diseases.
References
-
Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. (2023). Molecular Diversity. [Link]
-
Donepezil in Alzheimer's disease: From conventional trials to pharmacogenetics. (2007). The Pharmacogenomics Journal. [Link]
-
Neuroprotective effects of donepezil against cholinergic depletion. (2016). Behavioural Brain Research. [Link]
-
Evaluation of the antioxidant activity of donepezil - in vitro study. (2019). National Journal of Physiology, Pharmacy and Pharmacology. [Link]
-
4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a new class of monoamine oxidase B inactivators. (1992). Journal of Enzyme Inhibition. [Link]
-
Donepezil, a potent acetylcholinesterase inhibitor, induces caspase-dependent apoptosis in human promyelocytic leukemia HL-60 cells. (2011). Chemico-Biological Interactions. [Link]
-
Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity. (2015). Cellular and Molecular Neurobiology. [Link]
-
Neuroprotective effects of donepezil against cholinergic depletion. (2016). Behavioural Brain Research. [Link]
-
Effect of donepezil and tacrine on oxidative stress in intracerebral streptozotocin-induced model of dementia in mice. (2008). Fundamental & Clinical Pharmacology. [Link]
-
Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2017). Public Health and Toxicology. [Link]
-
Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. (2024). ScienceRise: Pharmaceutical Science. [Link]
-
MAO A and MAO B with IC50 and % inhibition for series of compounds (1a-1n). ResearchGate. [Link]
-
Ellman Esterase Assay Protocol. Scribd. [Link]
-
Optimized steps in determination of malondialdehyde (MDA) standards on diagnostic of lipid peroxidation. (2019). Althea Medical Journal. [Link]
-
Nebracetam (WEB 1881FU) Prevents N-Methyl-D-Aspartate Receptor-Mediated Neurotoxicity in Rat Striatal Slices. (1992). Japanese Journal of Pharmacology. [Link]
-
Novel donepezil-tacrine hybrid (TAHB3) induces neurodifferentiation, neuroprotective effects, and activates the PI3K/AKT pathway on PC12 cells. (2022). Journal of Applied Pharmaceutical Science. [Link]
-
New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Treatment. (2024). Molecules. [Link]
-
Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. (2024). ScienceRise: Pharmaceutical Science. [Link]
-
In Vitro Neuroprotective Effect Evaluation of Donepezil‐Loaded PLGA Nanoparticles‐Embedded PVA/PEG Nanofibers on SH‐SY5Y Cells and AP‐APP Plasmid Related Alzheimer Cell Line Model. (2022). Macromolecular Bioscience. [Link]
-
MTT assay to evaluate neuroprotection against glutamate, which factors can be involved in abnormal high absorbance? ResearchGate. [Link]
-
Malondialdehyde(MDA)Assay Kit Instruction. Frontiers. [Link]
-
Inhibition and IC 50 values of the synthesized compounds, donepezil and tacrine against AChE and BChE enzymes. ResearchGate. [Link]
-
Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. (2021). Molecules. [Link]
-
Histological evidence for neuroprotective action of nebracetam on ischemic neuronal injury in the hippocampus of stroke-prone spontaneously hypertensive rats. (1993). General Pharmacology. [Link]
-
Donepezil treatment mitigates cholinergic system alterations, oxidative stress, neuroinflammation and memory impairment induced by branched-chain amino acid administration in rats. (2022). Metabolic Brain Disease. [Link]
-
Technical Manual Malondialdehyde (MDA) Colorimetric Assay Kit (TBA Method). Assay Genie. [Link]
-
SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. (2024). ScienceRise: Pharmaceutical Science. [Link]
-
Nebracetam (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices. (1992). Japanese Journal of Pharmacology. [Link]
-
Donepezil provides neuroprotective effects against brain injury and Alzheimer's pathology under conditions of cardiac ischemia/reperfusion injury. (2015). PLoS One. [Link]
-
New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. (2023). ACS Chemical Neuroscience. [Link]
-
4.4. Malondialdehyde (MDA) Assay. Bio-protocol. [Link]
-
Effects of delayed treatment with nebracetam on neurotransmitters in brain regions after microsphere embolism in rats. (1995). British Journal of Pharmacology. [Link]
-
MTT Assay Protocol. (2023). Springer Nature Experiments. [Link]
-
Neuroprotective effects of donepezil against Aβ42-induced neuronal toxicity are mediated through not only enhancing PP2A activity but also regulating GSK-3β and nAChRs activity. (2013). Journal of Neurochemistry. [Link]
-
Randomized, Placebo-Controlled Trial of the Effects of Donepezil on Neuronal Markers and Hippocampal Volumes in Alzheimer's Disease. (2008). Archives of Neurology. [Link]
-
The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents. (2015). Biomolecules & Therapeutics. [Link]
-
Colorimetric determination of cholinesterase activities - Ellman's assay. ResearchGate. [Link]
-
Strategies for neuroprotection against L-trans-2,4-pyrrolidine dicarboxylate-induced neuronal damage during energy impairment in vitro. (2001). Journal of Neuroscience Research. [Link]
-
Effect of nebracetam on content of high-energy phosphates and morphometry of rat astrocytes in vitro. Comparison with piracetam. (1995). Pharmacological Research. [Link]
-
Study of neuroprotection of donepezil, a therapy for Alzheimer's disease. (2008). Chemico-Biological Interactions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.uran.ua [journals.uran.ua]
- 3. Study of neuroprotection of donepezil, a therapy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Donepezil treatment mitigates cholinergic system alterations, oxidative stress, neuroinflammation and memory impairment induced by branched-chain amino acid administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Donepezil, a potent acetylcholinesterase inhibitor, induces caspase-dependent apoptosis in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of donepezil against Aβ42-induced neuronal toxicity are mediated through not only enhancing PP2A activity but also regulating GSK-3β and nAChRs activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a new class of monoamine oxidase B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nebracetam (WEB 1881FU) prevents N-methyl-D-aspartate receptor-mediated neurotoxicity in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histological evidence for neuroprotective action of nebracetam on ischemic neuronal injury in the hippocampus of stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 15. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Confirmation of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one by NMR and Mass Spectrometry
In the landscape of pharmaceutical development, the unequivocal confirmation of a compound's purity is a cornerstone of safety and efficacy. For novel molecules like 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, a substance with potential nootropic applications, rigorous analytical characterization is not merely a regulatory formality but a scientific imperative.[1] This guide provides an in-depth comparison of two powerhouse analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), in the context of purity verification for this specific pyrrolidinone derivative. We will delve into the causality behind experimental choices, present detailed protocols, and interpret comparative data to offer a comprehensive understanding for researchers, scientists, and drug development professionals.
The Critical Role of Orthogonal Analytical Techniques
Relying on a single analytical method for purity determination can be misleading. Different techniques possess distinct selectivities and sensitivities towards various types of impurities. Therefore, employing orthogonal methods—techniques that measure the same property through different physical principles—provides a more complete and trustworthy purity profile. For 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, the combination of NMR and Liquid Chromatography-Mass Spectrometry (LC-MS) offers a robust, self-validating system for identifying and quantifying potential process-related impurities, degradation products, and stereoisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Quantification
NMR spectroscopy is unparalleled in its ability to provide detailed structural information and quantitative data without the need for a reference standard for the analyte of interest (a process known as quantitative NMR or qNMR). For 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, ¹H NMR is particularly informative.
Experimental Design and Rationale
The choice of a high-field NMR spectrometer (e.g., 500 MHz) is deliberate.[2] Higher field strengths provide greater spectral dispersion, minimizing signal overlap and enabling more accurate integration of proton signals, which is crucial for quantification. Deuterated chloroform (CDCl₃) is a common solvent choice for its ability to dissolve a wide range of organic molecules and its relatively simple solvent signal. However, for compounds with exchangeable protons, such as the amine protons in our target molecule, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous as it slows down the exchange rate, allowing for the observation of these protons.
Visualizing the NMR Workflow
Caption: Workflow for ¹H NMR Analysis of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one.
Step-by-Step ¹H NMR Protocol
-
Sample Preparation: Accurately weigh approximately 10 mg of the 4-(Aminomethyl)-1-phenylpyrrolidin-2-one sample and a known amount of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolution: Add 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial and vortex until the sample is completely dissolved.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans (e.g., 16) should be averaged to achieve an adequate signal-to-noise ratio.[2]
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction.
-
Analysis and Quantification:
-
Identify the characteristic proton signals of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one.
-
Integrate the area of a well-resolved signal from the analyte and the internal standard.
-
Calculate the purity based on the integral ratio, the known amount of the internal standard, and the molecular weights of the analyte and the standard.
-
Examine the spectrum for any signals that do not correspond to the target molecule or the solvent, as these may indicate the presence of impurities.
-
Interpreting the Data: A Hypothetical Case Study
Let's consider a hypothetical batch of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one. The ¹H NMR spectrum reveals the expected signals for the aromatic and pyrrolidinone ring protons. However, a small singlet is observed at a chemical shift inconsistent with the target molecule. By comparing the integration of this impurity signal to a known proton signal of the main compound, we can estimate its concentration. For instance, if a one-proton signal of the impurity has an integral of 0.02 relative to a two-proton signal of the analyte with an integral of 2.00, the impurity is present at approximately 1 mol%.
Table 1: Hypothetical ¹H NMR Data for Purity Assessment
| Signal Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Purity Calculation |
| Phenyl Protons | 7.20 - 7.50 | m | 5.00 | - |
| Pyrrolidinone CH₂ | 3.60 | t | 2.00 | - |
| Aminomethyl CH₂ | 3.10 | d | 2.00 | - |
| Pyrrolidinone CH | 2.50 | m | 1.00 | - |
| Pyrrolidinone CH₂ | 2.20 | m | 2.00 | - |
| Impurity A | 2.80 | s | 0.03 | 1.0% |
| Overall Purity | 99.0% |
This data is illustrative and not based on a real spectrum.
Mass Spectrometry Coupled with Liquid Chromatography (LC-MS): High Sensitivity for Impurity Detection
While NMR provides excellent structural and quantitative information, its sensitivity for detecting trace-level impurities can be limited. This is where LC-MS excels.[3][4] The chromatographic separation of the sample components prior to mass analysis allows for the detection and identification of impurities at levels often below the detection limits of NMR.[5]
Experimental Design and Rationale
A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is chosen for its ability to provide accurate mass measurements.[6] This is critical for determining the elemental composition of unknown impurities. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, as it typically produces a prominent protonated molecular ion ([M+H]⁺). The use of a reversed-phase C18 column is a standard choice for the separation of small organic molecules based on their hydrophobicity.
Visualizing the LC-MS Workflow
Caption: Workflow for LC-MS Analysis of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one.
Step-by-Step LC-MS Protocol
-
Sample Preparation: Prepare a stock solution of the 4-(Aminomethyl)-1-phenylpyrrolidin-2-one sample in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Further dilute this solution to a working concentration (e.g., 10 µg/mL).
-
Chromatography:
-
Equilibrate the HPLC system, equipped with a C18 column, with the initial mobile phase conditions (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).
-
Inject a defined volume of the sample solution (e.g., 5 µL).
-
Run a gradient elution to separate the components of the sample.
-
-
Mass Spectrometry:
-
The eluent from the HPLC is directed to the ESI source of the mass spectrometer.
-
Acquire mass spectra in positive ion mode over a relevant m/z range (e.g., 100-500).
-
Set up a data-dependent acquisition method to trigger fragmentation (MS/MS) of the most intense ions in each scan to obtain structural information.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for peaks other than the main component.
-
Extract the mass spectrum for each impurity peak.
-
Determine the accurate mass of the impurity and propose a molecular formula.
-
Analyze the MS/MS fragmentation pattern to elucidate the structure of the impurity.
-
Interpreting the Data: A Hypothetical Case Study
In our hypothetical batch, the LC-MS analysis reveals the main peak for 4-(Aminomethyl)-1-phenylpyrrolidin-2-one at a specific retention time with the expected [M+H]⁺ ion. In addition, a minor peak is observed at a different retention time. The accurate mass of this impurity suggests the presence of an additional oxygen atom. The MS/MS fragmentation pattern shows a loss of a fragment consistent with a hydroxyl group, leading to the identification of a potential hydroxylated impurity.
Table 2: Hypothetical LC-MS Data for Impurity Identification
| Retention Time (min) | [M+H]⁺ (m/z) | Proposed Formula | Identification | Relative Abundance (%) |
| 5.2 | 191.1184 | C₁₁H₁₅N₂O | 4-(Aminomethyl)-1-phenylpyrrolidin-2-one | 99.8 |
| 4.8 | 207.1133 | C₁₁H₁₅N₂O₂ | Hydroxylated Impurity | 0.15 |
| 6.1 | 177.0922 | C₁₀H₁₃N₂O | N-dealkylated Impurity | 0.05 |
This data is illustrative and not based on a real analysis.
Comparative Analysis: NMR vs. LC-MS
| Feature | NMR Spectroscopy | LC-MS |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Separates components chromatographically and measures their mass-to-charge ratio. |
| Strengths | - Absolute quantification without a reference standard (qNMR)- Detailed structural elucidation- Non-destructive | - High sensitivity for trace analysis[4]- Excellent for impurity profiling- Provides molecular weight information |
| Limitations | - Lower sensitivity compared to MS- Can be complex to interpret for mixtures | - Quantification requires reference standards- Ionization efficiency can vary between compounds |
| Best For | - Confirming the structure of the main component- Quantifying major components and significant impurities | - Detecting and identifying unknown trace impurities- Screening for a wide range of potential byproducts |
Conclusion: A Synergistic Approach for Uncompromised Purity
The purity confirmation of a pharmaceutical candidate like 4-(Aminomethyl)-1-phenylpyrrolidin-2-one necessitates a multi-faceted analytical strategy. NMR spectroscopy serves as the bedrock, providing unequivocal structural verification and accurate quantification of the bulk material. LC-MS, with its superior sensitivity, acts as a powerful orthogonal technique to detect and identify trace-level impurities that might otherwise go unnoticed.
By integrating the data from both NMR and LC-MS, researchers and drug development professionals can build a comprehensive and trustworthy purity profile. This dual-pronged approach not only satisfies regulatory expectations but, more importantly, upholds the principles of scientific integrity and ensures the safety and quality of potential new medicines. The choice of analytical methodology should always be guided by a deep understanding of the molecule and the potential impurities that may arise during its synthesis and storage.[7][8]
References
-
Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry. [Link]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. LinkedIn. [Link]
-
Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. MethodsX. [Link]
-
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]
-
Q3B(R2) Impurities in New Drug Products. European Medicines Agency (EMA). [Link]
-
SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science. [Link]
-
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]
-
Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. ACS Publications. [Link]
-
1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. journals.uran.ua [journals.uran.ua]
- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hpst.cz [hpst.cz]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
Navigating the Labyrinth of In Vivo Reproducibility: A Comparative Guide to 4-(Aminomethyl)-1-phenylpyrrolidin-2-one and Its Alternatives
For the Researcher, Scientist, and Drug Development Professional: A deep dive into the challenges and potential of a novel pyrrolidinone derivative in the context of established neurotherapeutics.
In the quest for novel therapeutics targeting neurological and psychiatric disorders, the pyrrolidinone scaffold has emerged as a privileged structure, giving rise to both the racetam class of nootropics and potent enzyme inhibitors. This guide provides a comprehensive analysis of the reproducibility of in vivo results for 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, a compound identified as a monoamine oxidase B (MAO-B) inhibitor. Due to the limited specific in vivo data on this particular molecule, we will contextualize its potential by drawing comparisons with well-characterized alternatives: the established MAO-B inhibitors Selegiline and Rasagiline, and the structurally related racetam nootropics, Piracetam and Aniracetam, along with its closer analogue, Nebracetam.
The Crucial Question of Reproducibility in Neuroscience Research
Before delving into specific compounds, it is paramount to acknowledge the inherent challenges in reproducing in vivo findings in behavioral neuroscience.[1][2] Subtle variations in experimental conditions, including animal strain, housing conditions, handling procedures, and even the experimenter, can significantly impact behavioral outcomes.[3][4] This variability underscores the importance of robust experimental design, meticulous reporting of methodologies, and the validation of findings across multiple laboratories to ensure the reliability of preclinical data.
4-(Aminomethyl)-1-phenylpyrrolidin-2-one: A Profile
4-(Aminomethyl)-1-phenylpyrrolidin-2-one belongs to the pyrrolidinone class of compounds. Its primary identified mechanism of action is the inactivation of monoamine oxidase B (MAO-B).
Mechanism of Action: Monoamine Oxidase B Inhibition
MAO-B is a key enzyme in the brain responsible for the degradation of several neurotransmitters, most notably dopamine.[5] By inhibiting MAO-B, 4-(Aminomethyl)-1-phenylpyrrolidin-2-one is expected to increase the synaptic availability of dopamine, a neurotransmitter crucial for motor control, motivation, and cognition. This mechanism is a well-established therapeutic strategy for Parkinson's disease.[5][6]
Caption: Mechanism of MAO-B Inhibition.
Comparative Analysis: In Vivo Performance of Alternatives
To critically evaluate the potential in vivo reproducibility and efficacy of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, we will examine the data from studies on established MAO-B inhibitors and related racetams.
Established MAO-B Inhibitors: Selegiline and Rasagiline
Selegiline and Rasagiline are irreversible MAO-B inhibitors widely used in the treatment of Parkinson's disease.[7][8] Their neuroprotective effects have been documented in various animal models.[7][9][10]
| Compound | Animal Model | In Vivo Assay | Key Findings | Reference |
| Selegiline | CD157 KO mice (Parkinson's model) | Forced Swimming Test | Dose-dependently reduced immobility time, indicating antidepressant-like effects. | [11] |
| MPTP-induced mouse model of Parkinson's | Behavioral tests, Neurochemical analysis | Suppressed depression-like behavior, independent of its MAO inhibitory capacity at certain doses. | [12] | |
| Rasagiline | Rat model of ischemic stroke (MCAO) | Infarct size measurement, Neurological score | Reduced infarct size by 48.6% and neurological score by 32.7% at 1-3 mg/kg. | [9] |
| 6-OHDA-injected rat model of Parkinson's | Neuronal survival, Motor stereotypies | Markedly increased survival of dopaminergic neurons (+97% to +119%) and abolished motor stereotypies. | [10] |
Racetam Nootropics: Piracetam, Aniracetam, and Nebracetam
While the primary mechanism of racetams is thought to involve the modulation of neurotransmitter systems like acetylcholine and glutamate, they share the core pyrrolidinone structure with our target compound.[13] Nebracetam, with its benzyl group instead of a phenyl group, is a particularly close structural analog.
| Compound | Animal Model | In Vivo Assay | Key Findings | Reference |
| Piracetam | Chronic cerebral hypoperfusion in rats | Morris Water Maze | Markedly improved memory impairment and attenuated neuronal damage at 600 mg/kg/day. | [1] |
| LPS-induced neuroinflammation in rats | Y-maze test, Biochemical assays | Attenuated spatial memory impairment and exhibited anxiolytic and anti-inflammatory effects. | [14] | |
| Aniracetam | Adolescent TARP γ-8 KO mice (ADHD model) | Open Field Test | Significantly decreased spontaneous locomotor activity, suggesting a reduction in hyperactivity. | [15] |
| Healthy C57BL/6J mice | Morris water maze, Fear conditioning | Did not alter cognitive performance in healthy, unimpaired mice. | [16] | |
| Nebracetam | Basal forebrain lesioned rats | Avoidance learning | Ameliorated amnesia at a dose of 3 mg/kg. |
Experimental Protocols: A Guide to In Vivo Assessment
Reproducibility is contingent on standardized and well-documented protocols. Below are representative step-by-step methodologies for key in vivo experiments relevant to the assessment of compounds like 4-(Aminomethyl)-1-phenylpyrrolidin-2-one.
Protocol 1: Assessment of Antidepressant-like Effects in the Forced Swimming Test (FST)
This protocol is adapted from studies on MAO-B inhibitors.[11]
Objective: To evaluate the potential antidepressant activity of a test compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.
Materials:
-
Test compound (e.g., 4-(Aminomethyl)-1-phenylpyrrolidin-2-one)
-
Vehicle (e.g., saline, distilled water)
-
Male mice (e.g., C57BL/6J)
-
Glass or plastic cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm
-
Video recording and analysis software
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30-60 minutes).
-
Pre-test Session (Day 1): Place each mouse individually into the cylinder for a 15-minute habituation session. This session is to induce a state of helplessness.
-
Test Session (Day 2): 24 hours after the pre-test, place the mice back into the cylinder for a 6-minute test session.
-
Data Acquisition: Record the entire 6-minute session. Score the duration of immobility (defined as the time the mouse remains floating with only minor movements to keep its head above water) during the last 4 minutes of the test.
-
Data Analysis: Compare the duration of immobility between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Caption: Forced Swimming Test Experimental Workflow.
Protocol 2: Evaluation of Spatial Learning and Memory in the Morris Water Maze (MWM)
This protocol is based on studies assessing cognitive enhancement by racetams.[1]
Objective: To assess spatial learning and memory in rodents by measuring their ability to find a hidden platform in a circular pool of water.
Materials:
-
Test compound
-
Vehicle
-
Male rats (e.g., Wistar)
-
Circular water tank (150 cm in diameter, 60 cm high) filled with opaque water (22-24°C)
-
Submerged platform (10 cm in diameter)
-
Visual cues placed around the room
-
Video tracking system
Procedure:
-
Acclimation and Handling: Handle the rats for several days before the experiment to reduce stress.
-
Drug Administration: Administer the test compound or vehicle daily throughout the training and testing period.
-
Acquisition Phase (e.g., 5 days):
-
Conduct four trials per day for each rat.
-
For each trial, place the rat into the pool facing the wall from one of four starting positions.
-
Allow the rat to swim freely for a maximum of 60 seconds to find the hidden platform.
-
If the rat finds the platform, allow it to remain there for 15 seconds. If it fails to find the platform within 60 seconds, guide it to the platform and allow it to stay for 15 seconds.
-
Record the escape latency (time to find the platform) and swim path for each trial.
-
-
Probe Trial (e.g., Day 6):
-
Remove the platform from the pool.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location.
-
-
Data Analysis: Analyze the escape latencies during the acquisition phase using repeated measures ANOVA. Analyze the probe trial data using t-test or ANOVA to compare the time in the target quadrant between groups.
Discussion: Bridging the Data Gap and Future Directions
The available evidence suggests that 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, as a putative MAO-B inhibitor, holds therapeutic promise for conditions characterized by dopaminergic deficits, such as Parkinson's disease. The in vivo data from established MAO-B inhibitors like Selegiline and Rasagiline provide a strong rationale for its potential neuroprotective and symptomatic effects. However, the lack of direct in vivo studies on 4-(Aminomethyl)-1-phenylpyrrolidin-2-one necessitates a cautious and systematic approach to its development.
The structural similarity to racetams, particularly Nebracetam, raises the intriguing possibility of a dual mechanism of action, potentially combining MAO-B inhibition with nootropic effects on cholinergic and glutamatergic systems. Future in vivo studies should aim to dissect these potential dual effects.
To ensure the reproducibility of future in vivo studies on 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, researchers should adhere to the principles of rigorous experimental design, including adequate sample sizes, appropriate control groups, and blinded data analysis.[1] Furthermore, detailed reporting of all experimental parameters is crucial for enabling replication by other laboratories.[1][2]
Conclusion
While the in vivo profile of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one is yet to be fully elucidated, its classification as a MAO-B inhibitor and its structural relationship to the racetam family provide a solid foundation for its investigation as a potential neurotherapeutic agent. By leveraging the extensive in vivo data from established MAO-B inhibitors and racetams, and by adhering to rigorous and transparent experimental practices, the scientific community can effectively navigate the challenges of reproducibility and unlock the therapeutic potential of this and other novel pyrrolidinone derivatives.
References
- Crawley, J. N. (2008). What's Wrong With My Mouse? Behavioral Phenotyping of Transgenic and Knockout Mice. John Wiley & Sons.
-
Tripathi, A., et al. (2017). Piracetam Attenuates LPS-Induced Neuroinflammation and Cognitive Impairment in Rats. Journal of Molecular Neuroscience, 61(2), 206-217. [Link]
- Finberg, J. P., & Youdim, M. B. (2002). Pharmacological properties of the anti-Parkinson drug rasagiline; modification of endogenous brain amines, reserpine-induced behavioural and biochemical effects, and postsynaptic receptor binding. British journal of pharmacology, 137(7), 1210-1218.
-
Kinemuchi, H., et al. (2006). Selegiline Ameliorates Depression-Like Behavior in Mice Lacking the CD157/BST1 Gene, a Risk Factor for Parkinson's Disease. Journal of pharmacological sciences, 100(1), 59-65. [Link]
-
Sadeghian, M., et al. (2021). Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling. International Journal of Molecular Sciences, 22(16), 8826. [Link]
-
Elston, T. W., et al. (2014). Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice. PloS one, 9(8), e104443. [Link]
- Lee, C. R., & Lee, J. Y. (2019). Aniracetam: Its Novel Therapeutic Potential in Cerebral Dysfunctional Disorders Based on Recent Pharmacological Discoveries. CNS neuroscience & therapeutics, 25(9), 951-959.
- Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287-312.
- Narahashi, T., et al. (1994). Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384).
-
Naoi, M., et al. (2016). Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies. Journal of neural transmission (Vienna, Austria : 1996), 123(12), 1407-1422. [Link]
-
Examine.com. (2023). Piracetam. [Link]
- Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain research. Brain research reviews, 19(2), 180-222.
-
Bai, M., et al. (2023). Aniracetam Ameliorates Attention Deficit Hyperactivity Disorder Behavior in Adolescent Mice. Neuroscience letters, 801, 137160. [Link]
- Moran, T. H., et al. (2002). The effects of piracetam on cognitive performance in a mouse model of Down's syndrome. Physiology & behavior, 77(2-3), 409-417.
- Wahlsten, D. (2001). Standardizing tests of mouse behavior: reasons, recommendations, and reactions. Physiology & behavior, 73(5), 695-704.
-
Ishikawa, M., et al. (2020). Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson's Disease. Frontiers in pharmacology, 11, 99. [Link]
-
Alzheimer's Drug Discovery Foundation. (n.d.). Rasagiline. [Link]
-
Keil, U., et al. (2009). The metabolic enhancer piracetam ameliorates the impairment of mitochondrial function and neurite outgrowth induced by ß-amyloid peptide. British journal of pharmacology, 157(7), 1233-1243. [Link]
-
Scott, S., et al. (2018). Editorial: Improving reproducibility in behavioral neuroscience. Frontiers in behavioral neuroscience, 12, 223. [Link]
-
Blandini, F., et al. (2004). Neuroprotective effect of rasagiline in a rodent model of Parkinson's disease. Experimental neurology, 187(2), 455-459. [Link]
-
Magyar, K., & Szende, B. (2019). Selegiline: a molecule with innovative potential. Journal of neural transmission (Vienna, Austria : 1996), 126(9), 1163-1173. [Link]
-
Elston, T. W., et al. (2014). Aniracetam does not alter cognitive and affective behavior in adult C57BL/6J mice. PloS one, 9(8), e104443. [Link]
- Youdim, M. B., & Weinstock, M. (2001). Molecular basis of neuroprotective activities of rasagiline and the anti-Alzheimer drug TV3326 [(N-propargyl-(3R)aminoindan-5-yl)-ethyl methyl carbamate]. Cellular and molecular neurobiology, 21(6), 555-573.
- Chesler, E. J., et al. (2002). The role of the laboratory environment in defining the anxiety-like behavior of mice. Neuroscience & biobehavioral reviews, 26(5), 577-586.
Sources
- 1. Piracetam Improves Cognitive Deficits Caused by Chronic Cerebral Hypoperfusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jrmds.in [jrmds.in]
- 4. Multifunctional neuroprotective derivatives of rasagiline as anti-alzheimer’s disease drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selegiline: a molecule with innovative potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of rasagiline in a rodent model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selegiline Ameliorates Depression-Like Behavior in Mice Lacking the CD157/BST1 Gene, a Risk Factor for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Selegiline Recovers Synaptic Plasticity in the Medial Prefrontal Cortex and Improves Corresponding Depression-Like Behavior in a Mouse Model of Parkinson’s Disease [frontiersin.org]
- 12. The metabolic enhancer piracetam ameliorates the impairment of mitochondrial function and neurite outgrowth induced by ß-amyloid peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piracetam Attenuates LPS-Induced Neuroinflammation and Cognitive Impairment in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aniracetam Ameliorates Attention Deficit Hyperactivity Disorder Behavior in Adolescent Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aniracetam Does Not Alter Cognitive and Affective Behavior in Adult C57BL/6J Mice | PLOS One [journals.plos.org]
- 16. Cellular mechanisms underlying cognition-enhancing actions of nefiracetam (DM-9384) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Monoamine Oxidase B Inhibitors: Profiling 4-(Aminomethyl)-1-phenylpyrrolidin-2-one Against Clinical Benchmarks
Introduction: The Significance of MAO-B in Neurodegenerative Disease
Monoamine Oxidase B (MAO-B) is a critical flavin-containing enzyme located on the outer mitochondrial membrane, playing a pivotal role in the neurochemistry of the central nervous system. Its primary function is the oxidative deamination of key neurotransmitters, most notably dopamine.[1][2] By breaking down dopamine in the brain, MAO-B activity directly influences dopaminergic signaling. In neurodegenerative conditions such as Parkinson's disease, where dopaminergic neurons in the substantia nigra progressively degenerate, the inhibition of MAO-B emerges as a crucial therapeutic strategy.[3] By blocking this enzyme, inhibitors prevent the degradation of dopamine, thereby increasing its availability in the synaptic cleft and alleviating motor symptoms.[1] This guide provides a detailed, head-to-head comparison of a novel pyrrolidinone-based compound against established, clinically approved MAO-B inhibitors, offering a technical resource for researchers and drug development professionals.
The Pyrrolidin-2-one Scaffold: A New Frontier in MAO-B Inactivation
The pyrrolidin-2-one (also known as a γ-lactam) ring is a versatile scaffold in medicinal chemistry. Recent research has highlighted the potential of various pyrrolidine derivatives as potent and selective MAO-B inhibitors.[4] This guide focuses on a specific pioneering compound within this class.
Focus Compound: 4-(Aminomethyl)-1-phenylpyrrolidin-2-one
First described in 1992 by C. Z. Ding and R. B. Silverman, 4-(Aminomethyl)-1-phenylpyrrolidin-2-one and its analogs were identified as a new class of monoamine oxidase B inactivators.[5] An "inactivator," also known as a suicide inhibitor, forms a covalent, irreversible bond with the enzyme, permanently disabling its catalytic activity.[2] This mechanism is distinct from reversible inhibitors, which bind and dissociate from the enzyme.
The foundational research established that this compound selectively inactivates MAO-B, marking the pyrrolidinone scaffold as a promising backbone for developing novel therapeutics for neurodegenerative disorders.[5] While the seminal publication did not provide specific IC₅₀ values, its identification as an irreversible inactivator provides a strong basis for comparison against other inhibitors with the same mechanism of action.
Clinical Benchmarks: Established MAO-B Inhibitors
For a robust comparison, we will evaluate the pyrrolidinone compound against three widely recognized and clinically utilized MAO-B inhibitors: Selegiline, Rasagiline, and Safinamide.[6]
-
Selegiline (L-deprenyl): The first selective MAO-B inhibitor introduced for Parkinson's disease.[3] It is a propargylamine-based irreversible inhibitor that covalently binds to the FAD cofactor of the enzyme. While effective, a key consideration in its clinical use is its metabolism to L-amphetamine and L-methamphetamine, which can lead to side effects.
-
Rasagiline: A second-generation, potent, and selective irreversible MAO-B inhibitor. Like selegiline, it is a propargylamine derivative that forms a covalent adduct with the enzyme's flavin cofactor. A significant advantage of rasagiline is that its major metabolite, 1-aminoindan, is not amphetamine-like, potentially offering a better side-effect profile.
-
Safinamide: A more recent, highly selective and reversible MAO-B inhibitor.[5] Unlike selegiline and rasagiline, safinamide does not form a covalent bond with the enzyme, allowing for activity to be restored more quickly after discontinuation.[5] It also possesses additional mechanisms of action, including the inhibition of voltage-sensitive sodium channels and glutamate release, which may contribute to its clinical efficacy, particularly in managing motor fluctuations.
Head-to-Head Performance Comparison
This section directly compares the key attributes of the focus compound with the clinical benchmarks. The primary metrics for evaluating MAO-B inhibitors are potency (IC₅₀), selectivity for MAO-B over MAO-A, and the nature of the inhibition (reversible vs. irreversible).
Quantitative Performance Data
The following table summarizes the key quantitative parameters for the benchmark inhibitors. Data for 4-(Aminomethyl)-1-phenylpyrrolidin-2-one is presented qualitatively based on the foundational literature.
| Inhibitor | Chemical Class | Mechanism of Inhibition | Potency (IC₅₀ for MAO-B) | Selectivity Index (SI) (IC₅₀ MAO-A / IC₅₀ MAO-B) |
| Selegiline | Propargylamine | Irreversible Inactivator | ~40 nM | High (>500) |
| Rasagiline | Propargylamine | Irreversible Inactivator | ~14 nM (human brain)[5] | High (approx. 100-400)[5] |
| Safinamide | α-aminoamide | Reversible Inhibitor | ~79 nM (human brain)[5] | Very High (>1000)[5] |
| 4-(Aminomethyl)-1-phenylpyrrolidin-2-one | Pyrrolidin-2-one | Irreversible Inactivator[5] | Data Not Available | Data Not Available |
Discussion and Mechanistic Insights
From a drug discovery perspective, the distinction between reversible and irreversible inhibition is critical.
-
Irreversible Inactivators (Selegiline, Rasagiline, and 4-(Aminomethyl)-1-phenylpyrrolidin-2-one): These compounds offer prolonged duration of action, as new enzyme synthesis is required to restore MAO-B activity. The potency of Rasagiline (IC₅₀ ≈ 14 nM) is notably high.[5] The pyrrolidinone compound, being an inactivator, shares this mechanistic class.[5] Its core structure, differing from the propargylamine motif of selegiline and rasagiline, suggests a potentially novel chemical interaction with the enzyme active site, warranting further investigation into its binding mode and inactivation kinetics.
-
Reversible Inhibitors (Safinamide): The key advantage of reversibility is a potentially improved safety profile. For instance, if adverse effects occur or if interactions with other medications are a concern (such as certain antidepressants), the enzymatic activity can be restored more rapidly upon drug withdrawal.[5] Safinamide's exceptional selectivity (SI > 1000) is also a major advantage, minimizing the risk of inhibiting MAO-A, which can lead to dangerous hypertensive crises when tyramine-rich foods are consumed.[5]
The diagram below illustrates the fundamental mechanism of MAO-B inhibition.
Caption: Mechanism of MAO-B action on dopamine and its inhibition.
Experimental Protocol: In Vitro MAO-B Inhibition Assay
To ensure trustworthy and reproducible data, a robust experimental protocol is essential. The following describes a standard, self-validating fluorometric assay for determining the IC₅₀ of a test compound against human MAO-B.
Principle:
This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of a substrate.[2] A high-sensitivity probe reacts with H₂O₂ in the presence of a developer to produce a stable, fluorescent product, which can be quantified. Kynuramine is often used as a non-specific substrate for both MAO-A and MAO-B, making it suitable for comparative selectivity studies.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.2)
-
Test Compound (e.g., 4-(Aminomethyl)-1-phenylpyrrolidin-2-one) and Reference Inhibitor (e.g., Selegiline)
-
MAO-B Substrate (e.g., Kynuramine or Tyramine)
-
High Sensitivity Fluorescent Probe
-
Developer (e.g., Horseradish Peroxidase)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation/Emission appropriate for the probe)
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in the appropriate solvent (e.g., DMSO), followed by a final dilution in MAO-B Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the following to designated wells:
-
Blank Wells: Assay Buffer only.
-
Enzyme Control Wells: Assay Buffer + MAO-B Enzyme.
-
Test Compound Wells: Diluted Test Compound + MAO-B Enzyme.
-
Reference Inhibitor Wells: Diluted Reference Inhibitor + MAO-B Enzyme.
-
-
Pre-incubation: Add 50 µL of the MAO-B enzyme solution (diluted in assay buffer) to the appropriate wells. Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare a substrate solution containing the MAO-B substrate, fluorescent probe, and developer in assay buffer. Add 50 µL of this solution to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.
-
Normalize the activity in the inhibitor wells to the enzyme control wells (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
The workflow for this assay is visualized below.
Caption: Experimental workflow for MAO-B fluorometric inhibition assay.
Conclusion and Future Directions
The comparison reveals that 4-(Aminomethyl)-1-phenylpyrrolidin-2-one belongs to the class of irreversible MAO-B inactivators, placing it in the same mechanistic category as the potent, clinically-proven drugs Selegiline and Rasagiline.[5] While quantitative potency and selectivity data are not yet publicly available, its unique pyrrolidinone scaffold distinguishes it from the established propargylamine inhibitors and marks it as a compound of significant interest.
Future research should focus on elucidating the precise kinetic parameters (k_inact, K_I) of its interaction with MAO-B and determining its selectivity profile against MAO-A. Furthermore, structure-activity relationship (SAR) studies on the pyrrolidinone ring and its substituents could lead to the development of second-generation inhibitors with even greater potency, selectivity, and optimized pharmacokinetic properties, potentially offering new therapeutic options for Parkinson's disease and other neurodegenerative disorders.
References
-
Parkinson's UK. (2025, May 28). MAO-B inhibitors (rasagiline, selegiline, safinamide). [Link]
-
Foley, P. (n.d.). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PubMed Central. [Link]
-
Zenni, Y. N., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI. [Link]
-
Jin, C., et al. (2022, January 15). Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study. PubMed. [Link]
-
Ramsay, R. R. (2020, December 13). Parameters for Irreversible Inactivation of Monoamine Oxidase. MDPI. [Link]
-
Ding, C. Z., & Silverman, R. B. (1992). 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a new class of monoamine oxidase B inactivators. Journal of Enzyme Inhibition, 6(3), 223-31. [Link]
-
Zenni, Y. N., et al. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. ResearchGate. [Link]
-
Riederer, P., & Lachenmayer, L. (2022, February 2). A critical appraisal of MAO-B inhibitors in the treatment of Parkinson's disease. PubMed Central. [Link]
-
Davis, B. A. (n.d.). The pharmacology of selegiline. Poison Control. [Link]
-
Youdim, M. B. H. (n.d.). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. PubMed Central. [Link]
-
APDA. (2023, October 5). What is Safinamide and How Does it Help Treat Parkinson's Symptoms?. [Link]
-
Chen, J. J., et al. (2007). Use of MAO-b inhibitor rasagiline (Azilect, Agilect) in the treatment of Parkinson's disease. [Link]
-
ResearchGate. (n.d.). IC 50 values of compounds 2b, 2h, and Selegiline against MAO-B. [Link]
Sources
- 1. Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives [mdpi.com]
- 2. Parameters for Irreversible Inactivation of Monoamine Oxidase | MDPI [mdpi.com]
- 3. Conformationally defined neurotransmitter analogues. Selective inhibition of glutamate uptake by one pyrrolidine-2,4-dicarboxylate diastereomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing monoamine oxidase B inhibitory activity via chiral fluorination: Structure-activity relationship, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(Aminomethyl)-1-aryl-2-pyrrolidinones, a new class of monoamine oxidase B inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
